HDAC2-IN-2
説明
The exact mass of the compound N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide is 353.08341252 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[4-[2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-11(22)19-13-8-6-12(7-9-13)16(23)10-25-18-20-15-5-3-2-4-14(15)17(24)21-18/h2-9H,10H2,1H3,(H,19,22)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTRZBSDKHNHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Santacruzamate A (CAY10683): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Santacruzamate A (CAY10683) is a potent and highly selective inhibitor of histone deacetylase 2 (HDAC2), a key enzyme in epigenetic regulation.[1][2][3] Its mechanism of action revolves around the modulation of histone acetylation, leading to downstream effects on gene expression and cellular processes. This technical guide provides an in-depth overview of the core mechanism of action of Santacruzamate A, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action
The primary mechanism of action of Santacruzamate A is the direct inhibition of the enzymatic activity of HDAC2. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDAC2, Santacruzamate A maintains a state of histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of genes that are otherwise silenced.[4][5] This targeted inhibition of HDAC2 has been shown to influence a variety of cellular pathways, including those involved in cancer progression, neuroprotection, and inflammation.
Quantitative Data
The following tables summarize the key quantitative data for Santacruzamate A (CAY10683).
Table 1: In Vitro Inhibitory Activity
| Target | IC50 Value | Selectivity | Reference |
| HDAC2 | 119 pM | >3600-fold over other HDACs | [1][3] |
| HDAC6 | 434 nM | - | [6] |
| HDAC4 | >1000 nM | Ineffective | [6] |
Table 2: In Vitro Cellular Activity (GI50 Values)
| Cell Line | Cell Type | GI50 Value | Incubation Time | Reference |
| HuT-78 | Cutaneous T-cell lymphoma | 1.4 µM | 72 hours | [1][6] |
| HCT116 | Colon carcinoma | 29.4 µM | 96 hours | [1][6] |
| Human Dermal Fibroblasts (HDF) | Normal fibroblasts | >100 µM | Not Specified | [1][6] |
Signaling Pathways
Santacruzamate A has been shown to modulate several key signaling pathways. The following diagrams illustrate these interactions.
Figure 1: Core mechanism of HDAC2 inhibition by Santacruzamate A.
Figure 2: Inhibition of the LPS/TLR4/MyD88 signaling pathway.
Figure 3: Neuroprotective mechanism via inhibition of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Santacruzamate A.
HDAC2 Enzymatic Assay
This protocol is designed to measure the in vitro inhibitory activity of Santacruzamate A against HDAC2.
Figure 4: Workflow for the HDAC2 enzymatic assay.
Materials:
-
Recombinant human HDAC2 enzyme
-
Fluorogenic HDAC assay kit
-
Black, flat-bottom 96-well microtiter plates
-
Santacruzamate A (test compound)
-
Trichostatin A (positive control/stop solution)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Santacruzamate A in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant HDAC2 enzyme, and the diluted Santacruzamate A or control.
-
Incubate the plate for 30 minutes at 37°C to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Allow the reaction to proceed for a defined period.
-
Stop the deacetylation reaction by adding Trichostatin A.[1] This also initiates the release of the fluorophore.
-
Incubate the plate at room temperature for 15 minutes to allow for signal development.[1]
-
Measure the fluorescence using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[1]
-
Calculate the percentage of inhibition relative to the control and determine the IC50 value.
Cellular Proliferation Assay (MTS Assay)
This protocol is used to determine the effect of Santacruzamate A on the proliferation of cancer cell lines.
Figure 5: Workflow for the cellular proliferation assay.
Materials:
-
HCT116 or HuT-78 cells
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Santacruzamate A
-
MTS-PMS assay kit
-
Absorbance plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Treat the cells with various concentrations of Santacruzamate A.
-
Incubate the plate for an additional 72 to 96 hours.[1]
-
Add the MTS-PMS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the GI50 value.
Conclusion
Santacruzamate A (CAY10683) is a highly potent and selective HDAC2 inhibitor. Its primary mechanism of action is the prevention of histone deacetylation, leading to a more open chromatin structure and the activation of gene transcription. This activity translates into diverse cellular effects, including anti-proliferative action in cancer cells, neuroprotection against amyloid-β toxicity, and attenuation of inflammatory responses. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this and similar compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Protective Mechanism of CAY10683 on Intestinal Mucosal Barrier in Acute Liver Failure through LPS/TLR4/MyD88 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase 2 Inhibitor CAY10683 Alleviates Lipopolysaccharide Induced Neuroinflammation Through Attenuating TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thomassci.com [thomassci.com]
The Discovery and Synthesis of HDAC2-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of HDAC2-IN-2 (also referred to as compound 124), a known inhibitor of Histone Deacetylase 2 (HDAC2). This document details its chemical properties, biological activity, synthesis protocol, and the relevant biological pathways.
Introduction to HDAC2 as a Therapeutic Target
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. HDAC2, a member of the Class I HDAC family, is particularly implicated in a variety of biological processes, including cell cycle progression, apoptosis, and neuronal function.[3][4] Overexpression or aberrant activity of HDAC2 has been linked to several diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.[1][4]
Discovery of this compound (compound 124)
This compound (compound 124) was identified as an inhibitor of histone deacetylases. While the initial discovery was part of a broader effort to develop HDAC inhibitors for neurological disorders, subsequent characterization has pointed to its activity against HDAC2.
Chemical and Biological Properties
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (Z)-4-(benzo[f]thieno[2,3-b][5][6]oxazepin-5-yl)-N-hydroxybenzamide | Patent WO2008055068A2[7] |
| CAS Number | 332169-78-5 | MedChemExpress[8] |
| Molecular Formula | C₁₉H₁₂N₂O₃S | Calculated from structure |
| Molecular Weight | 364.38 g/mol | Calculated from structure |
| Biological Target | HDAC2 | MedChemExpress[8] |
| Binding Affinity (Kd) | 0.1-1 μM for HDAC2 | MedChemExpress[8] |
Synthesis of this compound
The synthesis of this compound is described in patent WO2008055068A2 and involves a multi-step process.[7] A generalized workflow for the synthesis is presented below.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from Patent WO2008055068A2)[7]
Step 1-6: Synthesis of Intermediate Compound 123
The patent details a multi-step synthesis to arrive at a key intermediate (compound 123). This involves the construction of the tricyclic benzo[f]thieno[2,3-b][5][6]oxazepine core.
Step 7: (Z)-4-(benzo[f]thieno[2,3-b][5][6]oxazepin-5-yl)-N-hydroxybenzamide (124)
-
Intermediate compound 123 is subjected to a coupling reaction, likely with a suitable protected hydroxylamine reagent, followed by deprotection.
-
The patent specifies the use of "Procedure C" which is a general method described within the patent for the final amide bond formation and deprotection to yield the hydroxamic acid.
-
The final product, compound 124, is obtained as a yellow solid.
-
Purification is typically achieved through standard chromatographic techniques.
Note: For a detailed, step-by-step protocol, including reagents, reaction conditions, and purification methods, direct consultation of patent WO2008055068A2 is recommended.
Biological Activity and Signaling Pathways
HDAC2 is involved in numerous cellular signaling pathways that regulate gene expression. Its inhibition can lead to the hyperacetylation of histones and other proteins, thereby altering transcription and cellular processes.
General HDAC2 Signaling Pathway
Caption: Simplified HDAC2 signaling pathway.
Inhibition of HDAC2 by compounds like this compound is expected to reverse these effects, leading to:
-
Increased Histone Acetylation: This results in a more open chromatin structure, allowing for the transcription of previously silenced genes, such as tumor suppressor genes like p21 and p53.[3]
-
Modulation of Non-Histone Protein Activity: HDAC2 also deacetylates non-histone proteins, including transcription factors.[4] Its inhibition can therefore alter the activity of various signaling pathways.
-
Therapeutic Outcomes: In cancer, this can lead to cell cycle arrest, differentiation, and apoptosis.[4] In neurodegenerative diseases, HDAC2 inhibition has been linked to improved cognitive function.
Experimental Protocols for Biological Assays
To evaluate the efficacy of HDAC2 inhibitors like this compound, specific biological assays are employed.
In Vitro HDAC Activity Assay (Fluorometric)
This is a common method to determine the inhibitory activity of a compound against a specific HDAC isoform.
Principle:
This assay measures the activity of HDAC enzymes on a fluorogenic substrate. The substrate, typically a lysine residue with an acetyl group and a fluorescent reporter, is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing the fluorophore, which can be quantified. The presence of an inhibitor will reduce the amount of deacetylation and thus the fluorescent signal.
Materials:
-
Recombinant human HDAC2 enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate
-
Developer solution (containing a protease and a trichostatin A as a stop reagent)
-
This compound (or other test compounds)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in HDAC assay buffer.
-
Reaction Setup: In a 96-well plate, add the HDAC assay buffer, the diluted test compound, and the recombinant HDAC2 enzyme to each well. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for the enzymatic reaction.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the deacetylation reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a further period (e.g., 60 minutes).
-
Development: Add the developer solution to each well to stop the HDAC reaction and release the fluorophore.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Western Blot for Histone Acetylation
This assay is used to assess the effect of the inhibitor on histone acetylation levels within cells.
Principle:
Cells are treated with the HDAC inhibitor, and then the total protein is extracted. Western blotting is used to detect the levels of specific acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) using specific antibodies. An increase in the signal for acetylated histones indicates effective HDAC inhibition.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line) and allow them to adhere. Treat the cells with different concentrations of this compound for a specific duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation compared to untreated controls. A loading control (e.g., total histone H3 or β-actin) should be used for normalization.
Conclusion
This compound represents a valuable chemical tool for studying the biological roles of HDAC2 and serves as a lead compound for the development of more potent and selective inhibitors. The synthetic route, while multi-stepped, is accessible, and the biological assays for its characterization are well-established. Further research into the selectivity profile and in vivo efficacy of this compound and its analogs will be crucial in determining its therapeutic potential.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. WO2008055068A2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Biological Role of HDAC2 Inhibition in Cancer
Disclaimer: The specific compound "HDAC2-IN-2" is not readily identifiable in the published scientific literature. Therefore, this document will provide a comprehensive overview of the biological role of Histone Deacetylase 2 (HDAC2) in cancer and the therapeutic implications of its inhibition, drawing upon data from well-characterized HDAC inhibitors with known activity against HDAC2.
Introduction to HDAC2 in Oncology
Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. They remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1][3] The HDAC family is divided into four classes, with HDAC2 belonging to Class I, which are zinc-dependent enzymes primarily located in the nucleus.[1][4][5]
HDAC2 is frequently overexpressed in various human cancers, including colorectal, gastric, breast, and lung cancer, and its elevated expression often correlates with poor patient prognosis.[3][6][7] It plays a pivotal role in tumorigenesis by forming complexes with transcription factors to repress the expression of tumor suppressor genes, thereby promoting cell proliferation, survival, and migration.[6][8][9] Consequently, HDAC2 has emerged as a significant target for cancer therapy, with numerous HDAC inhibitors (HDACis) being investigated in preclinical and clinical settings.[10][11][12]
The Biological Role and Mechanism of Action of HDAC2 in Cancer
HDAC2 contributes to cancer development and progression through several interconnected mechanisms:
-
Transcriptional Repression of Tumor Suppressor Genes: HDAC2 is recruited to the promoter regions of tumor suppressor genes, such as those involved in cell cycle control (e.g., p21, p57) and apoptosis (e.g., APAF1).[3][13] By deacetylating histones, HDAC2 promotes a condensed chromatin state that silences the expression of these critical genes, allowing for uncontrolled cell proliferation.[6][13]
-
Cell Cycle Progression: HDAC2 is involved in regulating the transition from the G1 to the S phase of the cell cycle.[13] By repressing the expression of cyclin-dependent kinase inhibitors, HDAC2 facilitates cell cycle progression.[9][13] Inhibition of HDAC2 can lead to cell cycle arrest, primarily at the G1/S or G2/M checkpoints.[10]
-
Inhibition of Apoptosis: HDAC2 can suppress apoptosis by repressing the expression of pro-apoptotic proteins like Bax, AIF, and Apaf-1, while simultaneously downregulating anti-apoptotic proteins like Bcl-2.[3][13] HDAC2 inactivation has been shown to restore the pro-apoptotic activity of these key regulators.[13]
-
Regulation of Signaling Pathways: HDAC2 influences critical cancer-related signaling pathways. For instance, it has been implicated in the PI3K signaling pathway, which can affect inflammation and cellular function.[7]
-
Epithelial-Mesenchymal Transition (EMT) and Metastasis: HDAC2 is involved in promoting EMT, a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties.[7][9] This contributes to tumor metastasis.
The inhibition of HDAC2 reverses these effects. HDACis block the catalytic activity of HDAC2, leading to the hyperacetylation of histones and other proteins. This results in a more open chromatin structure, facilitating the re-expression of silenced tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][10]
Quantitative Data on HDAC Inhibitors with HDAC2 Activity
The following table summarizes publicly available data for various HDAC inhibitors that demonstrate activity against HDAC2. This data is crucial for comparing the potency and selectivity of different compounds.
| Compound | Type | Target(s) | IC50 (HDAC2) | Clinical Phase (Selected Indications) |
| Romidepsin | Cyclic Peptide (Prodrug) | Class I HDACs (selective for HDAC1/2) | Low Nanomolar | Approved for Cutaneous & Peripheral T-cell Lymphoma[4] |
| Entinostat | Benzamide | HDAC1, HDAC3 | 0.3 µM (HDAC1), 8 µM (HDAC3) | Phase I/II trials for solid and liquid tumors[4] |
| Mocetinostat | 2'-amino-anilide | HDAC1, HDAC2 | Potent inhibitor | Clinical trials for hematological tumors[4] |
| JNJ-26481585 | Pyrimidyl-hydroxamic acid | Pan-HDAC inhibitor | Not specified, potent HDAC1 inhibitor | Clinical studies in solid and hematologic malignancies[14] |
Note: IC50 values can vary depending on the assay conditions. The data presented is for comparative purposes.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by HDAC2 inhibition is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows.
Caption: Role of HDAC2 in cell cycle regulation and the effect of its inhibition.
Caption: HDAC2-mediated repression of apoptosis and its reversal by HDAC inhibitors.
Caption: A typical preclinical evaluation workflow for an HDAC2 inhibitor.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize HDAC2 inhibitors.
Protocol 1: In Vitro HDAC2 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human HDAC2.
Materials:
-
Recombinant human HDAC2 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
Test compound (HDAC2 inhibitor)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted test compound, recombinant HDAC2 enzyme, and assay buffer. Include wells for no-enzyme control and no-inhibitor (vehicle) control.
-
Incubate the plate for 15 minutes at 37°C to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding the developer solution. The developer (trypsin) cleaves the deacetylated substrate, releasing the fluorescent AMC group. Trichostatin A is included to inhibit any further HDAC activity.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Histone H3 Acetylation
Objective: To assess the target engagement of an HDAC2 inhibitor in cancer cells by measuring the levels of acetylated histone H3 (a pharmacodynamic marker).
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (HDAC2 inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., Ac-H3K9), anti-total-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC2 inhibitor (and a vehicle control) for a specified time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Harvest the lysates and centrifuge to pellet cell debris. Collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the antibody for total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
Conclusion and Future Directions
HDAC2 is a well-validated and critical target in oncology. Its overexpression and role in repressing key tumor suppressor genes make it a prime candidate for therapeutic intervention. The inhibition of HDAC2 has demonstrated significant anti-cancer activity in a multitude of preclinical models and has led to the approval of several HDAC inhibitors for treating certain cancers.[12][14]
Future research will likely focus on developing more selective HDAC2 inhibitors to minimize off-target effects and improve the therapeutic window. Furthermore, combination therapies that pair HDAC2 inhibitors with other anti-cancer agents, such as chemotherapy, targeted therapies, or immunotherapy, hold great promise for overcoming drug resistance and enhancing treatment efficacy.[11] The continued exploration of the complex biology of HDAC2 will undoubtedly uncover new therapeutic opportunities and refine our approach to cancer treatment.
References
- 1. ijbs.com [ijbs.com]
- 2. The role of histone deacetylases (HDACs) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making Sense of HDAC2 Mutations in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. mdpi.com [mdpi.com]
- 6. Clinical Significance of the Histone Deacetylase 2 (HDAC-2) Expression in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC2 histone deacetylase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What's the latest update on the ongoing clinical trials related to HDAC? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to HDAC2-IN-2 and its Potential in Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 2 (HDAC2) has emerged as a significant therapeutic target in the field of neurodegenerative diseases. Its overexpression and aberrant activity are linked to synaptic dysfunction and cognitive decline in conditions such as Alzheimer's, Parkinson's, and Huntington's disease. This technical guide focuses on HDAC2-IN-2, a small molecule inhibitor of HDAC2. While publicly available data on this compound is currently limited and primarily sourced from patent literature and supplier information, this document aims to consolidate all known information. It will cover its mechanism of action, available quantitative data, and provide generalized experimental protocols relevant to its study. The guide also includes visualizations of key signaling pathways and experimental workflows to aid researchers in understanding the therapeutic potential of targeting HDAC2.
Introduction to HDAC2 in Neurodegenerative Disease
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression. In the context of the central nervous system, a delicate balance of histone acetylation is vital for learning, memory, and synaptic plasticity.
HDAC2, a member of the Class I HDAC family, is predominantly localized in the nucleus and is highly expressed in the brain.[1][2] Growing evidence implicates the dysregulation of HDAC2 in the pathogenesis of several neurodegenerative diseases.[2][3]
-
Alzheimer's Disease (AD): Studies have shown that HDAC2 levels are elevated in the brains of AD patients and in mouse models of the disease. This increase in HDAC2 is associated with the repression of genes necessary for synaptic plasticity and memory formation, contributing to the cognitive deficits observed in AD.[4][5]
-
Parkinson's Disease (PD): Upregulation of HDAC2 has been observed in the substantia nigra of PD patients.[6] Inhibition of HDACs has been shown to be neuroprotective in preclinical models of PD, suggesting that targeting HDAC2 could be a viable therapeutic strategy.[6]
-
Huntington's Disease (HD): In Huntington's disease, mutant huntingtin protein can interfere with histone acetylation. While the specific role of HDAC2 is still under investigation, broad HDAC inhibitors have shown therapeutic benefits in HD models, indicating that modulation of HDAC activity is a promising approach.[7][8]
The inhibition of HDAC2 is therefore considered a promising therapeutic strategy to restore the expression of silenced neuronal genes, enhance synaptic plasticity, and ultimately ameliorate the cognitive and motor impairments associated with these devastating disorders.
This compound: A Profile
This compound, also referred to as "compound 124," is a small molecule identified as an inhibitor of HDAC2.[9][10] The primary source of information for this compound is a patent from the World Intellectual Property Organization (WO2015200619 A1), which describes the preparation of various histone deacetylase inhibitors.[9]
Quantitative Data
The available quantitative data for this compound is sparse. The primary metric reported is the dissociation constant (Kd), which is a measure of the binding affinity of the inhibitor to its target enzyme.
| Parameter | Value | Target | Source |
| Kd | 0.1-1 µM | HDAC2 | [9][10] |
Note: Further quantitative data such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) from peer-reviewed studies are not currently available in the public domain.
Signaling Pathways and Mechanisms of Action
The therapeutic potential of HDAC2 inhibition in neurodegenerative diseases stems from its ability to modulate key signaling pathways involved in neuronal function and survival. While direct studies on this compound's effect on these pathways are not yet published, we can infer its likely mechanisms based on the known roles of HDAC2.
Transcriptional Regulation of Synaptic Genes
HDAC2 acts as a transcriptional repressor of genes crucial for synaptic plasticity, learning, and memory, such as brain-derived neurotrophic factor (BDNF). By removing acetyl groups from histones at the promoters of these genes, HDAC2 promotes a condensed chromatin state, hindering transcription. Inhibition of HDAC2, presumably by compounds like this compound, would lead to histone hyperacetylation, a more open chromatin structure, and the subsequent expression of these vital neuronal genes.
Figure 1. Proposed mechanism of this compound on synaptic gene expression.
The HDAC2/HNF-4A/miR-101b/AMPK Pathway in Alzheimer's Disease
Recent research has uncovered a more complex signaling cascade in Alzheimer's disease involving HDAC2. In this pathway, elevated HDAC2 levels lead to the deacetylation of hepatocyte nuclear factor 4α (HNF-4A), a transcription factor. This deacetylation prevents HNF-4A from binding to the promoter of microRNA-101b (miR-101b), leading to its suppression. The downregulation of miR-101b results in the upregulation of its target, AMP-activated protein kinase (AMPK), which in turn contributes to tau hyperphosphorylation and dendritic spine abnormalities. Inhibition of HDAC2 is proposed to reverse this entire cascade.
Figure 2. The HDAC2-implicated signaling pathway in Alzheimer's disease.
Experimental Protocols
As specific protocols for this compound are not publicly available, this section provides detailed, generalized methodologies for key experiments that would be essential for its characterization and preclinical evaluation.
HDAC Activity Assay (Fluorometric)
This assay is fundamental to confirming the inhibitory activity of this compound against its target.
Principle: A fluorogenic substrate, which is a peptide containing an acetylated lysine residue, is incubated with the HDAC2 enzyme. Deacetylation of the substrate by HDAC2 allows a developer enzyme to cleave the peptide, releasing a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC2 enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate
-
HDAC developer solution
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Trichostatin A (TSA) as a positive control inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in HDAC assay buffer.
-
In a 96-well plate, add the HDAC assay buffer, the diluted this compound or control (TSA or vehicle), and the recombinant HDAC2 enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding the HDAC developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Figure 3. Workflow for a fluorometric HDAC activity assay.
Western Blot for Histone Acetylation
This technique is used to assess the downstream effect of HDAC2 inhibition on histone acetylation levels in cells or tissues.
Procedure:
-
Sample Preparation: Treat cultured neuronal cells or animal models with this compound or vehicle control. Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3, anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the acetylated histone levels to the total histone or loading control.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if HDAC2 inhibition by this compound leads to increased histone acetylation at specific gene promoters.
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K9). Use IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers for specific gene promoters of interest (e.g., BDNF) to quantify the enrichment of acetylated histones.
Preclinical Evaluation in Neurodegenerative Disease Models
To assess the therapeutic potential of this compound, its efficacy would need to be tested in relevant animal models of neurodegenerative diseases.
Alzheimer's Disease Models (e.g., 5XFAD or APP/PS1 mice)
-
Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. Parameters to measure include escape latency and time spent in the target quadrant during a probe trial.[1][9]
-
Contextual Fear Conditioning: To evaluate associative fear memory. Mice learn to associate a specific context with an aversive stimulus (e.g., a mild foot shock). Memory is assessed by the freezing response when re-exposed to the context.[10]
-
-
Histological and Biochemical Analysis:
-
Quantify amyloid-beta plaque load and tau pathology in brain tissue.
-
Measure levels of synaptic markers (e.g., synaptophysin, PSD-95) by Western blot or immunohistochemistry.
-
Assess histone acetylation levels in the hippocampus and cortex.
-
Parkinson's Disease Models (e.g., MPTP or α-synuclein transgenic mice)
-
Motor Function Tests:
-
Rotarod Test: To measure motor coordination and balance.
-
Pole Test: To assess bradykinesia.
-
-
Neurochemical and Histological Analysis:
-
Quantify dopaminergic neuron loss in the substantia nigra using tyrosine hydroxylase (TH) staining.
-
Measure dopamine levels in the striatum using HPLC.
-
Assess α-synuclein aggregation.
-
Huntington's Disease Models (e.g., R6/2 or Q175 mice)
-
Motor Function Tests:
-
Rotarod Test: To assess motor coordination deficits.
-
Grip Strength Test: To measure muscle strength.
-
-
Behavioral and Cognitive Tests:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
-
Molecular Analysis:
-
Measure mutant huntingtin aggregate levels.
-
Analyze transcriptional dysregulation of key genes in the striatum.
-
Conclusion and Future Directions
This compound represents a potential therapeutic agent for neurodegenerative diseases by targeting a key epigenetic regulator of neuronal function. The currently available data, though limited, suggests a high affinity for HDAC2. However, comprehensive preclinical studies are imperative to validate its efficacy and safety. Future research should focus on:
-
Determining the full selectivity profile of this compound against all HDAC isoforms.
-
Conducting in-depth in vitro studies to elucidate its specific effects on neuronal gene expression and signaling pathways.
-
Performing rigorous preclinical trials in various animal models of neurodegenerative diseases to assess its impact on pathology and cognitive/motor function.
-
Investigating its pharmacokinetic and pharmacodynamic properties to determine its suitability for clinical development.
The information and protocols provided in this guide are intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and the broader strategy of HDAC2 inhibition in neurodegeneration.
References
- 1. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Role of Histone Deacetylase and their Inhibitors in Neurodegenerative Disorders: Current Targets and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 10. maze.conductscience.com [maze.conductscience.com]
A Comprehensive Technical Guide to the Target Validation of HDAC2 Inhibitors
This guide provides an in-depth overview of the necessary studies and methodologies for the target validation of novel histone deacetylase 2 (HDAC2) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents targeting HDAC2.
Introduction to HDAC2 as a Therapeutic Target
Histone deacetylase 2 (HDAC2) is a class I histone deacetylase that plays a pivotal role in regulating gene expression.[1] It functions by removing acetyl groups from lysine residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4).[2][3] This deacetylation leads to a more condensed chromatin structure, which generally results in transcriptional repression.[3]
HDAC2 is often found in complex with other proteins, such as HDAC1 and various corepressors (e.g., mSin3, NuRD), to carry out its function.[1] Due to its critical role in cell cycle progression, proliferation, and differentiation, dysregulation of HDAC2 activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, inflammatory diseases, and cardiovascular conditions.[1][2][3] Consequently, HDAC2 has emerged as a promising therapeutic target for the development of novel inhibitors.[3]
Quantitative Data for Target Validation
A crucial aspect of target validation is the quantitative assessment of an inhibitor's potency, selectivity, and cellular effects. The following tables provide examples of how to structure and present such data.
Table 1: In Vitro Inhibitory Activity of Representative HDAC Inhibitors
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| HDAC2-IN-2 | HDAC2 | [Insert Value] | [e.g., Fluorogenic] | [Internal Data] |
| Compound A | HDAC1 | [Value] | [e.g., Fluorogenic] | [Citation] |
| HDAC2 | [Value] | |||
| HDAC3 | [Value] | |||
| BRD4884 | HDAC1 | 0.026 ± 0.003 | Enzyme Inhibition | [4] |
| HDAC2 | 0.011 ± 0.001 | Enzyme Inhibition | [4] | |
| HDAC3 | 1.1 ± 0.1 | Enzyme Inhibition | [4] | |
| Vorinostat (SAHA) | Class I & IIb HDACs | [Value] | Enzyme Inhibition | [5] |
Table 2: Cellular Effects of HDAC2 Inhibition/Disruption
| Experimental System | Finding | Quantitative Change | Reference |
| CRISPR-Cas9 HDAC2 null human cells | Reduction in HDAC2 protein levels | ~97% decrease | [6] |
| Change in HDAC1 protein levels | No significant change | [6] | |
| Reduction in HDAC3 protein levels | ~31% decrease | [6] | |
| Increased H3K9 acetylation at target genes | Varies by gene | [6] | |
| R6/2 mouse model of Huntington's Disease treated with SAHA | Change in HDAC2 protein levels | Decreased | [5] |
| Change in HDAC4 protein levels | Decreased | [5] |
Experimental Protocols for Target Validation
Detailed and reproducible experimental protocols are fundamental to robust target validation.
In Vitro HDAC2 Enzyme Activity Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on purified HDAC2 enzyme activity.
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue.[7] Deacetylation of the substrate by HDAC2 renders it susceptible to a developer solution, which releases a fluorophore.[7] The resulting fluorescence is directly proportional to HDAC2 activity.[7]
Materials:
-
Purified recombinant human HDAC2 enzyme
-
Fluorogenic HDAC2 substrate
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC developer solution
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 50 µL of the diluted compound or control to the wells of the microplate.
-
Add 50 µL of a solution containing the HDAC2 enzyme and the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add 100 µL of HDAC developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value of the test compound.
Cellular Histone Acetylation Assay (Western Blot)
This assay determines the effect of an HDAC2 inhibitor on the acetylation status of histones within a cellular context.
Procedure:
-
Culture cells (e.g., a relevant cancer cell line) in appropriate media.
-
Treat the cells with various concentrations of the HDAC2 inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 at lysine 9 (Ac-H3K9) or other relevant acetylated histone marks.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
Gene Expression Analysis (qPCR)
This method is used to assess whether inhibition of HDAC2 leads to the expected changes in the expression of known HDAC2 target genes.
Procedure:
-
Treat cells with the HDAC2 inhibitor as described for the Western blot assay.
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol).
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for target genes (e.g., p21, CDKN1A) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the qPCR data to determine the fold change in gene expression upon treatment with the inhibitor.
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP-qPCR is employed to confirm that the inhibitor's effects on gene expression are a direct result of changes in histone acetylation at the gene promoter.
Procedure:
-
Treat cells with the HDAC2 inhibitor.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitate the chromatin using an antibody against acetylated H3K9.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the promoter regions of target genes.
-
Analyze the results to determine the enrichment of acetylated histones at the target gene promoters.
In Vivo Efficacy Studies
Animal models are essential for validating the therapeutic potential of an HDAC2 inhibitor.
Procedure (Example: Cancer Xenograft Model):
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the HDAC2 inhibitor or vehicle to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for histone acetylation).
-
Analyze the data to determine the anti-tumor efficacy of the inhibitor.
Visualizations of Pathways and Workflows
HDAC2 Signaling Pathway
Caption: The role of HDAC2 in histone deacetylation and gene repression.
Experimental Workflow for HDAC2 Inhibitor Target Validation
Caption: A typical workflow for HDAC2 inhibitor target validation.
Logical Relationship of HDAC2 Inhibition
Caption: Logical flow from HDAC2 inhibition to therapeutic outcome.
References
- 1. Role of histone deacetylase 2 in epigenetics and cellular senescence: implications in lung inflammaging and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 3. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAHA decreases HDAC 2 and 4 levels in vivo and improves molecular phenotypes in the R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR-mediated HDAC2 disruption identifies two distinct classes of target genes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
The Role of HDAC2 Inhibition in Cell Cycle Progression: A Technical Guide
Disclaimer: This document provides a detailed overview of the role of Histone Deacetylase 2 (HDAC2) in cell cycle regulation. As of the latest literature review, specific data for the compound "HDAC2-IN-2" regarding its effects on cell cycle progression is not publicly available. Therefore, this guide will focus on the established functions of HDAC2 and utilize data from studies on other selective HDAC2 inhibitors to illustrate the anticipated effects and experimental approaches. This information is intended for researchers, scientists, and drug development professionals.
Introduction to HDAC2 and the Cell Cycle
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] HDAC2, a member of the Class I HDAC family, is primarily located in the nucleus and is a key regulator of various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][3]
The cell cycle is a tightly controlled process that governs cell division and proliferation. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transitions between these phases are regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a hallmark of cancer, making the proteins that control it attractive targets for therapeutic intervention.[2]
HDAC2 has been shown to be overexpressed in several cancers, and its activity is often linked to the suppression of tumor suppressor genes.[2] Inhibition of HDAC2, therefore, presents a promising strategy for cancer therapy. By blocking the deacetylase activity of HDAC2, inhibitors can lead to the re-expression of silenced tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis in cancer cells.[2]
Mechanism of Action: HDAC2 in Cell Cycle Control
HDAC2 primarily exerts its influence on cell cycle progression by regulating the transcription of key cell cycle inhibitors, most notably p21WAF1/CIP1 (p21).[3][4][5] HDAC2 is often recruited to the promoter regions of genes like CDKN1A (which encodes p21) by transcription factors, where it deacetylates histones, leading to a condensed chromatin state and transcriptional repression.[3][4]
The p21 protein is a potent inhibitor of cyclin-CDK complexes, particularly those active in the G1/S and G2/M phases of the cell cycle. By inhibiting these complexes, p21 effectively halts cell cycle progression, allowing for DNA repair or, in cases of severe damage, triggering apoptosis.[2]
Inhibition of HDAC2 activity by a selective inhibitor is expected to lead to the following cascade of events:
-
Increased Histone Acetylation: The inhibitor blocks the deacetylase function of HDAC2, leading to an accumulation of acetylated histones at the promoters of target genes.
-
Chromatin Relaxation: The increased acetylation results in a more open chromatin structure.
-
Gene Transcription: The relaxed chromatin allows for the binding of transcription factors and RNA polymerase, leading to the transcription of previously silenced genes, such as CDKN1A.
-
Upregulation of p21: Increased transcription of CDKN1A leads to higher levels of the p21 protein.
-
Cell Cycle Arrest: The elevated p21 levels inhibit cyclin-CDK complexes, causing the cell to arrest, most commonly at the G1/S checkpoint.[5][6]
This proposed mechanism is supported by numerous studies demonstrating that both genetic knockdown of HDAC2 and pharmacological inhibition with selective inhibitors result in G1 cell cycle arrest and an increase in p21 expression.[3][5][6]
Quantitative Data on Cell Cycle Effects of HDAC2 Inhibition
The following tables summarize quantitative data from studies using selective HDAC2 inhibitors or siRNA-mediated knockdown of HDAC2. These data illustrate the typical effects of HDAC2 inhibition on cell cycle distribution and the expression of key regulatory proteins.
Table 1: Effect of HDAC2 Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| EC9706 | Untreated | 30.80 ± 2.68 | 30.40 ± 2.90 | - | [3] |
| EC9706 | Control siRNA | 31.66 ± 1.58 | 29.61 ± 1.66 | - | [3] |
| EC9706 | HDAC2 siRNA | 60.95 ± 1.92 | 22.58 ± 1.22 | - | [3] |
| HepG2 | Control siRNA | - | - | - | [7] |
| HepG2 | HDAC1+HDAC2 siRNA | Increased | Reduced | - | [7] |
Note: Some studies report qualitative changes (increase/decrease) rather than specific percentages.
Table 2: Effect of HDAC2 Inhibition on Cell Cycle Regulatory Proteins
| Protein | Effect of HDAC2 Inhibition | Mechanism | Reference |
| p21WAF1/CIP1 | Upregulation | Transcriptional activation due to histone hyperacetylation at the promoter. | [3][4][5][7] |
| p19INK4d | Upregulation | Transcriptional activation. | [7] |
| Cyclin D1 | Downregulation | Decreased transcription, potentially as a downstream effect of p21 upregulation. | [3][7] |
| CDK2 | Downregulation | Decreased expression. | [7] |
| CDK4 | Downregulation | Decreased expression. | [7] |
| CDK6 | Downregulation | Decreased expression. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the role of HDAC2 inhibitors in cell cycle progression.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines, such as hepatocellular carcinoma (e.g., HepG2) or esophageal squamous cell carcinoma (e.g., EC9706), are commonly used.[3][7]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: A selective HDAC2 inhibitor (e.g., Santacruzamate A (CAY10683)) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.[7] Cells are seeded at a specific density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the inhibitor at various concentrations. A vehicle control (e.g., DMSO) is run in parallel. Cells are then incubated for a specified period (e.g., 24, 48, or 72 hours) before being harvested for analysis.
Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Protocol:
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and counted.
-
Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing gently to prevent clumping. The fixed cells can be stored at -20°C for several days.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide (PI) or DAPI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell.
-
Data Analysis: The resulting data is analyzed using appropriate software (e.g., FlowJo, ModFit LT) to generate a histogram showing the number of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
-
Western Blotting for Protein Expression Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Protocol:
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged to pellet the cell debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay kit (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The proteins are separated based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride (PVDF) or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for the protein of interest (e.g., anti-p21, anti-cyclin D1, anti-HDAC2).
-
After washing with TBST, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase (HRP)) that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP enzyme, producing light that can be captured on X-ray film or with a digital imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading between lanes.
-
Visualizing the Impact of HDAC2 Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of HDAC2 inhibitors on cell cycle progression.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC2 regulates cell proliferation, cell cycle progression and cell apoptosis in esophageal squamous cell carcinoma EC9706 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylases 1 and 2 act in concert to promote the G1-to-S progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
HDAC2-IN-2 and its effect on histone acetylation
An In-depth Technical Guide on Selective HDAC2 Inhibition and its Effect on Histone Acetylation
Introduction
Histone deacetylase 2 (HDAC2) is a critical enzyme in epigenetic regulation, primarily responsible for removing acetyl groups from lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] Aberrant HDAC2 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention.[2][3]
This technical guide provides a comprehensive overview of the effects of selective HDAC2 inhibition on histone acetylation. As the specific compound "HDAC2-IN-2" is not documented in the public domain, this guide will use well-characterized, kinetically selective HDAC2 inhibitors, BRD6688 and BRD4884 , as primary examples to illustrate the principles and methodologies involved.[1][3] The information presented is intended for researchers, scientists, and drug development professionals working in the field of epigenetics and pharmacology.
Core Mechanism of HDAC2 and its Inhibition
HDAC2 is a member of the Class I histone deacetylases.[4] It functions within large multi-protein co-repressor complexes, such as Sin3, NuRD, and CoREST, to be recruited to specific gene promoters.[4] Once at the target location, HDAC2 catalyzes the removal of acetyl groups from histone tails, leading to a cascade of events that ultimately results in the modulation of gene expression.
The inhibition of HDAC2 blocks this deacetylation process, causing an accumulation of acetylated histones (hyperacetylation).[5] This, in turn, leads to a more relaxed chromatin state, facilitating the binding of transcription factors and promoting the expression of genes that may have been silenced.[5]
Quantitative Data on Selective HDAC2 Inhibitors
The following table summarizes the inhibitory activity of selected compounds against HDAC2 and other Class I HDACs, highlighting their selectivity.
| Compound | Target(s) | IC50 (nM) for HDAC1 | IC50 (nM) for HDAC2 | IC50 (nM) for HDAC3 | Reference(s) |
| BRD6688 | HDAC2 (kinetic) | - | - | - | [1][3] |
| BRD4884 | HDAC2 (kinetic) | - | - | - | [1][3] |
| Santacruzamate A | HDAC2 | >4300 | 0.119 | >4300 | [4] |
| UF010 | Class I HDACs | 0.5 | 0.1 | 0.06 | [4] |
| Mocetinostat | HDAC1, 2, 3, 11 | 150 | - | - | [4] |
| Romidepsin | HDAC1, 2 | 36 | 47 | - | [4] |
Note: For BRD6688 and BRD4884, their selectivity is primarily described in terms of kinetic residence time rather than just IC50 values. These compounds exhibit a longer residence time on HDAC2 compared to the highly homologous HDAC1, contributing to their functional selectivity in cellular contexts.[1][3]
Effect on Histone Acetylation
Selective inhibition of HDAC2 leads to a measurable increase in the acetylation of specific histone lysine residues. Studies on kinetically selective HDAC2 inhibitors have demonstrated the following:
| Compound | Cell Type | Histone Mark Increased | Method of Detection | Reference(s) |
| BRD6688 | Primary mouse neurons | H4K12ac, H3K9ac | Western Blot | [1][3] |
| BRD4884 | Primary mouse neurons | H4K12ac, H3K9ac | Western Blot | [1][3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of HDAC2-mediated gene silencing and a general workflow for assessing the impact of HDAC2 inhibitors.
Caption: HDAC2 signaling pathway in transcriptional regulation.
Caption: General experimental workflow for evaluating HDAC2 inhibitors.
Experimental Protocols
HDAC Activity Assay (Fluorometric)
This protocol is a general method to measure the enzymatic activity of HDACs in the presence of an inhibitor.
Materials:
-
HDAC Fluorometric Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
HeLa Nuclear Extract (as a source of HDAC enzymes)
-
HDAC Inhibitor (e.g., Trichostatin A as a control, or the test compound)
-
Lysine Developer
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em ~360/460 nm)
Procedure:
-
Prepare the HDAC inhibitor dilutions in HDAC Assay Buffer.
-
In a 96-well plate, add the assay buffer, HeLa nuclear extract, and the HDAC fluorometric substrate.
-
Add the HDAC inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (e.g., Trichostatin A).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the Lysine Developer to each well.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence using a microplate reader. The fluorescence intensity is proportional to the HDAC activity.
Western Blot for Histone Acetylation
This protocol is used to quantify the changes in specific histone acetylation marks following treatment with an HDAC2 inhibitor.
Materials:
-
Cells or tissue treated with the HDAC2 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12, anti-total H3, anti-total H4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells or tissues and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if the inhibition of HDAC2 leads to increased histone acetylation at specific gene promoters.
Materials:
-
Cells treated with the HDAC2 inhibitor
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Antibody against a specific acetylated histone mark (e.g., anti-acetyl-H3K9)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-link proteins to DNA in treated cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Incubate the sheared chromatin with an antibody specific for the acetylated histone mark of interest overnight.
-
Add magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Use qPCR with primers specific to the promoter regions of target genes to quantify the amount of immunoprecipitated DNA. An increase in signal in the inhibitor-treated sample compared to the control indicates increased histone acetylation at that specific locus.
Conclusion
Selective inhibition of HDAC2 presents a promising therapeutic strategy for a range of diseases. Understanding the molecular consequences of this inhibition, particularly the resulting changes in histone acetylation, is crucial for the development of effective drugs. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in this field. The use of well-characterized selective inhibitors, such as BRD6688 and BRD4884, as model compounds allows for a deeper understanding of the specific roles of HDAC2 in health and disease.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 2 selective inhibitors: A versatile therapeutic strategy as next generation drug target in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HDAC2 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the biochemical and cellular evaluation of histone deacetylase 2 (HDAC2) inhibitors. The methodologies described are based on established fluorometric assays, widely utilized in academic and industrial research for the screening and characterization of potential therapeutic agents targeting HDAC2.
Introduction to HDAC2 Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] HDAC2 is a member of the Class I HDACs and has been implicated in various diseases, including cancer and neurological disorders, making it a significant target for drug discovery.[1][2] HDAC inhibitors block this enzymatic activity, leading to histone hyperacetylation, a more relaxed chromatin structure, and the transcription of genes that can induce cell cycle arrest, apoptosis, and differentiation.[1]
Biochemical Assay for HDAC2 Activity
This protocol outlines a fluorometric method to determine the in vitro potency of a test compound against purified human HDAC2 enzyme. The assay relies on a two-step reaction: first, the HDAC2 enzyme deacetylates a synthetic substrate. In the second step, a developer solution is added that specifically acts on the deacetylated substrate to produce a fluorescent signal. The intensity of the fluorescence is directly proportional to the HDAC2 activity.
Experimental Workflow: Biochemical Assay
Caption: Workflow for the biochemical HDAC2 inhibition assay.
Materials
-
Recombinant Human HDAC2 Enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/ml BSA)[3]
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer Solution (containing a lysine developer and a stop solution like Trichostatin A)[3][4]
-
Test Compound (e.g., HDAC2-IN-2)
-
Positive Control Inhibitor (e.g., Trichostatin A or SAHA)[4][5]
-
96-well black, flat-bottom assay plates
-
Fluorescence plate reader
Protocol
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in HDAC Assay Buffer.
-
Dilute the HDAC2 enzyme to the desired concentration in chilled HDAC Assay Buffer.
-
Prepare the HDAC substrate and developer solutions according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 50 µL of HDAC Assay Buffer to each well of a 96-well plate.
-
Add 5 µL of the diluted test compound or positive control to the appropriate wells. For the no-inhibitor control, add 5 µL of assay buffer.
-
Add 20 µL of the diluted HDAC2 enzyme to all wells except for the no-enzyme control wells.
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Signal Development and Detection:
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer solution to each well.[6]
-
Incubate the plate at room temperature for 15-20 minutes, protected from light.[6]
-
Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[3][7]
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay for HDAC Activity
This protocol describes a method to measure the activity of Class I and II HDACs within living cells. The assay utilizes a cell-permeable substrate that is deacetylated by intracellular HDACs. A developer reagent is then added, which lyses the cells and generates a luminescent signal from the deacetylated substrate. This signal is proportional to the HDAC activity within the cells.
Experimental Workflow: Cellular Assay
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for c-Met/HDAC-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 2 (HDAC2) is a class I histone deacetylase that plays a critical role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1][2][3] Its dysregulation is implicated in various diseases, particularly cancer, making it a significant target for therapeutic development.[4][5][6]
These application notes provide detailed guidelines for the use of c-Met/HDAC-IN-2 , a potent dual inhibitor of the c-Met receptor tyrosine kinase and histone deacetylases (HDACs), with significant activity against HDAC1.[7] While the specific compound name "HDAC2-IN-2" is not prevalent in the literature, c-Met/HDAC-IN-2 is a relevant tool for studying the effects of dual HDAC and c-Met inhibition in cell culture models. This document outlines its mechanism of action, provides quantitative data on its cellular effects, and offers detailed protocols for its application in key cell-based assays.
Mechanism of Action
c-Met/HDAC-IN-2 exerts its biological effects through the dual inhibition of two key cellular targets:
-
Histone Deacetylases (HDACs): As an HDAC inhibitor, the compound blocks the removal of acetyl groups from histone and non-histone proteins.[5] This leads to hyperacetylation, resulting in a more relaxed chromatin structure, which can reactivate the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][8]
-
c-Met: The c-Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase. Its signaling pathway is crucial for cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met axis is common in many cancers. By inhibiting c-Met, the compound can block these pro-tumorigenic signals.
The combined inhibition of both HDAC and c-Met pathways represents a promising strategy to overcome anti-cancer resistance.[7]
Data Presentation: Physicochemical and Biological Activity
Proper handling and understanding of the inhibitor's potency are crucial for reproducible experimental outcomes.
Table 1: Compound Handling and Storage
| Property | Recommendation |
| Solubility | Soluble in DMSO. For other solvents, refer to the manufacturer's datasheet. General HDAC inhibitors may have lower solubility in aqueous buffers like PBS.[9] |
| Stock Solution | Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. |
| Storage | Store the solid compound and DMSO stock solutions at -20°C or -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Working Dilution | Prepare fresh working dilutions from the stock solution in cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%). |
Table 2: In Vitro Enzymatic Inhibition
| Target | IC₅₀ (nM) | Citation |
| HDAC1 | 18.49 | [7] |
| c-Met | 5.40 | [7] |
Table 3: Cellular Activity of c-Met/HDAC-IN-2
| Assay Type | Cell Line | IC₅₀ or Effective Concentration | Treatment Duration | Observed Effect | Citation |
| Antiproliferative | HCT-116 | 0.22 ± 0.09 µM | 72 hours | Inhibition of cell proliferation | [7] |
| MCF-7 | 1.59 ± 0.06 µM | 72 hours | Inhibition of cell proliferation | [7] | |
| A549 | 0.22 ± 0.04 µM | 72 hours | Inhibition of cell proliferation | [7] | |
| Apoptosis Induction | HCT-116 | 0.2 µM | 48 hours | 4.19% apoptotic cells | [7] |
| HCT-116 | 1.0 µM | 48 hours | 11.53% apoptotic cells | [7] | |
| HCT-116 | 5.0 µM | 48 hours | 21.48% apoptotic cells | [7] | |
| Cell Cycle Arrest | HCT-116 | 0.2 - 5.0 µM | 48 hours | Dose-dependent G2/M phase arrest | [7] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Dual inhibition mechanism of c-Met/HDAC-IN-2.
Caption: General experimental workflow for inhibitor studies.
Experimental Protocols
Protocol 1: Cell Viability / Proliferation Assay (MTS/MTT)
This protocol is used to determine the IC₅₀ value of c-Met/HDAC-IN-2 and assess its effect on cell proliferation.
Materials:
-
Cells of interest (e.g., HCT-116, MCF-7, A549)
-
96-well cell culture plates
-
Complete culture medium
-
c-Met/HDAC-IN-2 stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT reagent with solubilization solution
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.[10] Allow cells to attach by incubating overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of c-Met/HDAC-IN-2 in complete medium. A typical concentration range could be 0.01 µM to 10 µM. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.[7]
-
MTS/MTT Addition:
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10][11]
-
Analysis: Subtract the blank values, normalize the data to the vehicle control (as 100% viability), and plot a dose-response curve to calculate the IC₅₀ value using appropriate software.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cells of interest (e.g., HCT-116)
-
6-well cell culture plates
-
Complete culture medium
-
c-Met/HDAC-IN-2
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with c-Met/HDAC-IN-2 (e.g., 0.2 µM, 1.0 µM, 5.0 µM) and a vehicle control for 48 hours.[7]
-
Cell Harvest: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and then combine with the floating cells from the supernatant. Centrifuge at 1000 rpm for 5 minutes.[12]
-
Fixation: Discard the supernatant, gently resuspend the cell pellet in 500 µL of ice-cold PBS, and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C or for at least 30 minutes on ice.[10][12]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[12]
-
Data Acquisition: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Western Blot for Histone Acetylation
This protocol verifies the HDAC-inhibitory activity of the compound by detecting changes in the acetylation levels of histones.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load and separate the proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities. Normalize the acetylated histone signal to a loading control (like total histone or GAPDH) to determine the relative increase in acetylation upon treatment.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Clinical Significance of the Histone Deacetylase 2 (HDAC-2) Expression in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC2 as a target for developing anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Schedule-dependent synergy of histone deacetylase inhibitors with DNA damaging agents in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of HDACs Suppresses Cell Proliferation and Cell Migration of Gastric Cancer by Regulating E2F5 Targeting BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Selective HDAC2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 2 (HDAC2) is a class I histone deacetylase that plays a crucial role in regulating gene expression through the deacetylation of lysine residues on histones and other proteins.[1][2][3] Dysregulation of HDAC2 activity has been implicated in various diseases, including neurodegenerative disorders, cancer, and cardiac hypertrophy.[1][4][5][6] As such, selective inhibitors of HDAC2 are valuable tools for basic research and potential therapeutic agents.
These application notes provide a comprehensive overview of the in vivo administration of selective HDAC2 inhibitors, with a focus on experimental protocols and data presentation. While specific data for "HDAC2-IN-2" is limited in publicly available literature, this document provides a representative protocol based on structurally similar and well-characterized selective HDAC2 inhibitors, such as BRD6688 and BRD4884.
Data Presentation
Table 1: In Vivo Efficacy of Selective HDAC2 Inhibitors
| Compound | Animal Model | Disease Area | Dosage and Route | Key Findings | Reference |
| BRD6688 | CK-p25 Mouse | Neurodegeneration | Not specified | Increased H4K12 and H3K9 histone acetylation in the hippocampus; Rescued memory deficits. | [7][8][9] |
| BRD4884 | CK-p25 Mouse | Neurodegeneration | Not specified | Increased H4K12 and H3K9 histone acetylation in primary mouse neuronal cells; Good brain permeability. | [7] |
| Cmpd60 | Aged Mice | Aging | Not specified | Attenuated age-related phenotypes in kidney, brain, and heart. |
Table 2: Pharmacokinetic Properties of a Selective HDAC2 Inhibitor (BRD4884)
| Parameter | Value | Animal Model | Reference |
| Half-life (T1/2) | 0.9 hours | Mouse | [7] |
| Brain-to-Plasma Ratio (AUC) | 1.29 | Mouse | [7] |
| Predicted Free Fraction in Brain | 6% | Mouse | [7] |
Experimental Protocols
Protocol 1: Preparation of a Selective HDAC2 Inhibitor Formulation for In Vivo Administration
This protocol is based on the formulation for the selective HDAC2 inhibitor BRD6688 and can be adapted for other similar compounds.[8]
Materials:
-
Selective HDAC2 inhibitor (e.g., BRD6688)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution: Dissolve the selective HDAC2 inhibitor in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the compound is completely dissolved. This stock solution can be stored at -80°C for up to 6 months.[8]
-
Prepare the vehicle: In a sterile microcentrifuge tube, prepare the vehicle by mixing the components in the following volumetric ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Prepare the working solution:
-
For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL stock solution to 400 µL of PEG300 and mix thoroughly by vortexing.[8]
-
Add 50 µL of Tween-80 to the mixture and vortex again until homogenous.[8]
-
Add 450 µL of sterile saline to bring the total volume to 1 mL and vortex thoroughly.[8]
-
-
Ensure complete dissolution: If any precipitation is observed, gently warm the solution or sonicate until it becomes clear.
-
Administration: The working solution should be prepared fresh on the day of the experiment and administered to the animals via the desired route (e.g., intraperitoneal injection).
Protocol 2: In Vivo Administration of a Selective HDAC2 Inhibitor in a Mouse Model of Neurodegeneration
This protocol is a general guideline for administering a selective HDAC2 inhibitor to a mouse model, such as the CK-p25 model of neurodegeneration.
Materials:
-
Prepared selective HDAC2 inhibitor formulation (from Protocol 1)
-
CK-p25 transgenic mice or other appropriate animal model
-
Age-matched wild-type control mice
-
Syringes and needles appropriate for the chosen route of administration (e.g., 27-gauge needle for intraperitoneal injection)
-
Animal scale
-
Personal protective equipment (PPE)
Procedure:
-
Animal handling and acclimatization: Allow the animals to acclimatize to the housing conditions for at least one week before the start of the experiment. Handle the animals regularly to minimize stress.
-
Dosing:
-
Determine the appropriate dose of the HDAC2 inhibitor based on preliminary studies or literature.
-
Weigh each animal to calculate the exact volume of the drug formulation to be administered.
-
Administer the selective HDAC2 inhibitor or vehicle control to the respective groups of animals. The route of administration (e.g., intraperitoneal, oral gavage, intravenous) will depend on the compound's properties and the experimental design.
-
-
Treatment schedule: The frequency and duration of treatment will depend on the specific aims of the study. For example, treatment could be administered daily for a period of several weeks.
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered grooming habits.
-
Outcome measures: At the end of the treatment period, assess the effects of the HDAC2 inhibitor using appropriate behavioral tests (e.g., contextual fear conditioning for memory) and molecular analyses (e.g., Western blotting for histone acetylation in brain tissue).[7]
Visualizations
Caption: Experimental workflow for in vivo administration of a selective HDAC2 inhibitor.
Caption: Simplified signaling pathway of HDAC2 inhibition.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC2 as a target for developing anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC2 Facilitates Pancreatic Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
Application Notes and Protocols for Designing Experiments with HDAC2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 2 (HDAC2) is a class I histone deacetylase that plays a critical role in regulating gene expression through the deacetylation of lysine residues on histones and other non-histone proteins.[1][2][3] This enzymatic activity leads to chromatin condensation and transcriptional repression.[2] Dysregulation of HDAC2 activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention.[1][4]
HDAC2-IN-2 is a potent and selective inhibitor of HDAC2. These application notes provide a comprehensive guide for designing and executing experiments to characterize the biochemical, cellular, and in vivo effects of this compound. The protocols outlined below are intended to serve as a starting point and may require optimization for specific cell lines or experimental models.
Hypothetical Data for this compound
The following table summarizes the hypothetical biochemical and cellular characteristics of this compound, representative of a selective HDAC2 inhibitor.
| Parameter | Value |
| Biochemical Activity | |
| HDAC1 IC₅₀ | 150 nM |
| HDAC2 IC₅₀ | 15 nM |
| HDAC3 IC₅₀ | 250 nM |
| HDAC6 IC₅₀ | >10 µM |
| HDAC8 IC₅₀ | 800 nM |
| Cellular Activity | |
| Cell Line (e.g., HCT116) IC₅₀ | 100 nM |
| Target Engagement (H3K9ac) EC₅₀ | 50 nM |
Key Signaling Pathways Involving HDAC2
HDAC2 is a crucial regulator in several fundamental cellular signaling pathways. Understanding these pathways is essential for designing experiments and interpreting the effects of this compound.
Cell Cycle Progression
HDAC2, often in complex with HDAC1, represses the expression of cyclin-dependent kinase inhibitors such as p21WAF1/CIP1.[5][6] Inhibition of HDAC2 can lead to the upregulation of p21, resulting in cell cycle arrest, typically at the G1/S phase.[2][7]
Caption: this compound inhibits HDAC2, leading to p21 expression and G1/S cell cycle arrest.
Apoptosis Regulation
HDAC inhibitors can induce apoptosis by upregulating the expression of pro-apoptotic genes (e.g., Bim, Bax) and downregulating anti-apoptotic genes (e.g., Bcl-2).[2] This is often mediated through the acetylation and stabilization of tumor suppressor proteins like p53.[2]
Caption: this compound promotes apoptosis by stabilizing p53 and altering pro/anti-apoptotic gene expression.
Experimental Protocols
Protocol 1: In Vitro HDAC2 Enzymatic Assay
This protocol is designed to determine the IC₅₀ of this compound against purified HDAC2 enzyme using a fluorogenic assay.
Workflow:
Caption: Workflow for determining the in vitro enzymatic IC₅₀ of this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Dilute recombinant human HDAC2 enzyme to the desired concentration in assay buffer.
-
Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions (e.g., BPS Bioscience, Cat# 50062).[8]
-
-
Reaction Setup (96-well plate):
-
Add this compound dilutions or vehicle control to appropriate wells.
-
Add diluted HDAC2 enzyme to all wells except the "no enzyme" control.
-
Incubate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Add the fluorogenic substrate to all wells.
-
Incubate at 37°C for 30-60 minutes.
-
-
Signal Development and Detection:
-
Add the developer solution to all wells.
-
Incubate at room temperature for 15 minutes.
-
Measure fluorescence using a microplate reader (e.g., excitation/emission ~360/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log concentration of this compound and fit a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement via Western Blot
This protocol measures the increase in histone acetylation in cells treated with this compound as a marker of target engagement.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCT116, HeLa) in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a dose range of this compound or vehicle control for a specified time (e.g., 6-24 hours).
-
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Perform histone extraction using an acid extraction method or a commercial kit.
-
-
Western Blotting:
-
Separate histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3 at Lysine 9, anti-acetyl-Histone H4 at Lysine 12) and a loading control (e.g., anti-total Histone H3).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the acetylated histone signal to the total histone signal.
-
Plot the fold change in acetylation versus the concentration of this compound to determine the EC₅₀ for target engagement.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and resume growth for 24 hours.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a "no cell" control.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Plot the percent viability versus the log concentration of this compound and calculate the IC₅₀.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment:
-
Culture and treat cells with this compound at various concentrations (e.g., 1x, 5x, 10x IC₅₀) for 24-48 hours.
-
-
Cell Fixation:
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Store fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the vehicle control.
-
Protocol 5: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Analyze the data for statistical significance in tumor growth inhibition between the treated and control groups.
-
Optional: Tumors can be processed for pharmacodynamic marker analysis (e.g., western blot for histone acetylation).
-
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of a Selective HDAC2 Inhibitor (HDAC2-IN-2) in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Histone Deacetylase 2 (HDAC2) is a class I histone deacetylase that plays a critical role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. This deacetylation leads to chromatin condensation and transcriptional repression.[1][2][3][4] In various pathological conditions, including cancer and neurodegenerative diseases, HDAC2 is often dysregulated.[5][6][7] Its overexpression in many cancers is linked to the silencing of tumor suppressor genes, promoting cell proliferation and survival.[2][5] Conversely, in the brain, elevated levels of HDAC2 are associated with impaired synaptic plasticity and memory deficits, particularly in conditions like Alzheimer's disease.[7][8][9]
HDAC2-IN-2 is presented here as a representative, potent, and selective inhibitor of HDAC2. By blocking the enzymatic activity of HDAC2, this small molecule induces histone hyperacetylation, leading to a more open chromatin structure and the reactivation of silenced genes. This mechanism underlies its therapeutic potential across different diseases. In preclinical oncology models, HDAC2 inhibition has been shown to induce cell cycle arrest, senescence, and apoptosis in tumor cells.[10][11] In neurodegenerative models, it has demonstrated the ability to restore synaptic plasticity and rescue cognitive deficits.[8][9][12]
These notes provide an overview of the preclinical applications of a selective HDAC2 inhibitor, with detailed protocols for its evaluation in both in vitro and in vivo settings.
Mechanism of Action
HDAC2 inhibitors function by binding to the zinc-containing active site of the HDAC2 enzyme, preventing it from deacetylating its substrates.[2] The primary consequence is the accumulation of acetylated lysine residues on histone tails (e.g., H3 and H4), which neutralizes their positive charge and weakens their interaction with negatively charged DNA.[4] This "loosening" of chromatin allows transcription factors to access DNA and activate the expression of previously silenced genes, such as the tumor suppressor p21.[10][13] Additionally, HDAC2 inhibitors affect the acetylation status and function of numerous non-histone proteins, including transcription factors like p53, thereby modulating key cellular pathways.[10][13]
Quantitative Data Summary
The following tables summarize representative quantitative data for a selective HDAC2 inhibitor, using the publicly available data for compound BRD4884 as an example for "this compound".
Table 1: In Vitro Inhibitory Activity This table shows the half-maximal inhibitory concentration (IC50) against Class I HDAC isoforms, demonstrating selectivity for HDAC1/2 over HDAC3.
| Target | IC50 (nM) | Reference(s) |
| HDAC1 | 29 | [14][15][16] |
| HDAC2 | 62 | [14][15][16] |
| HDAC3 | 1090 | [14][15][16] |
Table 2: In Vitro Binding Kinetics Kinetic selectivity, or residence time, can be more predictive of in vivo efficacy than IC50 alone. A longer residence time on the target (HDAC2) compared to off-targets (HDAC1) is desirable.
| Target | Half-Life (T 1/2) on Enzyme (min) | Reference(s) |
| HDAC1 | 20 | [12][15] |
| HDAC2 | 143 | [12][15] |
Table 3: Preclinical Pharmacokinetics (Mouse) Key pharmacokinetic parameters determine the exposure and dosing regimen in animal models.
| Parameter | Value | Route | Reference(s) |
| Half-Life (T 1/2) | 0.9 hours | IV | [16] |
| Brain Penetrance | Good | - | [16] |
Table 4: In Vivo Efficacy in Preclinical Models This table provides an example of an effective dose and its outcome in a relevant disease model.
| Model | Species | Dosing Regimen | Key Outcome | Reference(s) |
| CK-p25 Neurodegeneration | Mouse | 1-10 mg/kg, IP, daily | Rescued memory deficits in contextual fear conditioning | [14] |
| B-ALL Xenograft | Mouse | (not specified) | Suppressed tumor growth and induced apoptosis | [17] |
Experimental Protocols
Protocol 1: In Vitro HDAC2 Enzymatic Activity Assay (Fluorogenic)
Objective: To determine the IC50 of this compound against purified HDAC2 enzyme.
Materials:
-
Recombinant human HDAC2 enzyme
-
Fluorogenic HDAC Assay Kit (containing fluorogenic substrate and developer)
-
This compound (test compound)
-
Trichostatin A (positive control inhibitor)
-
Assay Buffer
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Enzyme Reaction:
-
To each well of the 96-well plate, add 25 µL of the diluted compound or vehicle.
-
Add 50 µL of diluted HDAC2 enzyme to each well.
-
Add 25 µL of the fluorogenic HDAC substrate.
-
Mix gently and incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Signal Development:
-
Add 50 µL of Developer solution to each well.
-
Incubate at room temperature for 15-20 minutes, protected from light.
-
-
Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission).
-
Data Analysis: Subtract background fluorescence (wells without enzyme). Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Histone H3/H4 Acetylation
Objective: To confirm target engagement of this compound in cells by measuring the accumulation of acetylated histones.
Materials:
-
Cancer cell line (e.g., A549, MCF7) or primary neurons
-
This compound
-
Cell lysis buffer and histone extraction buffer
-
Primary antibodies: anti-acetyl-Histone H3 (Ac-H3), anti-acetyl-Histone H4 (Ac-H4), anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer membranes (PVDF), and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for 6-24 hours.
-
Histone Extraction:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells and perform acid extraction of histones or use a nuclear extraction kit.[1]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in SDS loading buffer.
-
Separate proteins on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-Ac-H3, 1:2000 dilution) overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply chemiluminescent substrate.
-
-
Detection: Image the blot using a digital imager. Quantify band intensity and normalize the acetyl-histone signal to the total histone signal.
Protocol 3: Cancer Cell Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line (e.g., B-ALL, prostate DU145)
-
This compound formulated in a suitable vehicle (e.g., DMSO/Cremophor/Saline)
-
Calipers, syringes, scales
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle control, this compound at 10 mg/kg).
-
Treatment: Administer the compound via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 21 days). Monitor animal body weight and general health throughout the study.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³) or for a fixed duration.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors. Compare the final tumor volumes and weights between the treatment and vehicle groups. Calculate the Tumor Growth Inhibition (TGI). For pharmacodynamic analysis, tumors can be collected mid-study (e.g., 4 hours post-dose) for Western blotting to confirm histone hyperacetylation in vivo.[3][18]
Protocol 4: Alzheimer's Disease Mouse Model (Cognitive Assay)
Objective: To assess if this compound can rescue memory deficits in a mouse model of Alzheimer's disease (e.g., APP/PS1 or 3xTg-AD mice).[6][9]
Materials:
-
Aged transgenic AD model mice and wild-type littermate controls
-
This compound formulated for systemic administration
-
Contextual Fear Conditioning apparatus or Morris Water Maze
Procedure (Contextual Fear Conditioning Example):
-
Acclimation and Dosing: Acclimate mice to handling. Begin the dosing regimen (e.g., daily IP injections of this compound or vehicle) and continue throughout the behavioral testing period.
-
Training Day:
-
Place a mouse in the conditioning chamber.
-
After a 2-minute exploration period, deliver a mild foot shock (e.g., 2 seconds, 0.7 mA).
-
The mouse remains in the chamber for another 30 seconds before being returned to its home cage.
-
-
Contextual Memory Test (24 hours later):
-
Place the mouse back into the same chamber (without any shock).
-
Record its behavior for 5 minutes.
-
Measure the percentage of time the mouse spends "freezing" (a fear-induced motionless posture).
-
-
Data Analysis: Compare the freezing time between the different groups (Wild-type + Vehicle, AD-model + Vehicle, AD-model + this compound). A significant increase in freezing time in the treated AD mice compared to vehicle-treated AD mice indicates a rescue of fear memory.
Signaling Pathway Visualization
In many cancer types, HDAC2 activity can suppress the p53 tumor suppressor pathway. Inhibition of HDAC2 enhances p53's ability to bind to the DNA of its target genes, such as CDKN1A (which codes for p21).[10][19] This leads to increased p21 expression, causing cell cycle arrest and preventing tumor cell proliferation.[20]
References
- 1. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the HDAC2/HNF-4A/miR-101b/AMPK Pathway Rescues Tauopathy and Dendritic Abnormalities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC2 Inhibition | Picower Institute [picower.mit.edu]
- 8. Histone Deacetylase Inhibitor Alleviates the Neurodegenerative Phenotypes and Histone Dysregulation in Presenilins-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Histone Deacetylase 2 Knockdown Ameliorates Morphological Abnormalities of Dendritic Branches and Spines to Improve Synaptic Plasticity in an APP/PS1 Transgenic Mouse Model [frontiersin.org]
- 10. Histone deacetylase 2 modulates p53 transcriptional activities through regulation of p53-DNA binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. BRD4884 | TargetMol [targetmol.com]
- 17. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. mdpi.com [mdpi.com]
Application Note: Monitoring HDAC2 Inhibition via Western Blot
Introduction
Histone Deacetylase 2 (HDAC2) is a critical enzyme that removes acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation process leads to a more condensed chromatin structure, which represses gene transcription. HDAC2 is often overexpressed in various cancers, including colorectal, cervical, and gastric cancers, making it a significant target for therapeutic intervention.[1] HDAC inhibitors block this deacetylation, maintaining an open chromatin state and promoting the transcription of genes that can lead to cell cycle arrest, apoptosis, and differentiation. Western blotting is a fundamental technique used to monitor the efficacy of HDAC2 inhibitors by detecting changes in protein levels, either of HDAC2 itself or its downstream targets.
Principle of the Assay
This protocol details the use of Western blotting to assess the effects of HDAC2 inhibition in a cellular context. The primary methods for evaluating inhibition are:
-
Direct Measurement of HDAC2: Assessing whether the inhibitor affects the expression level or stability of the HDAC2 protein.
-
Substrate Acetylation: Measuring the increase in acetylation of known HDAC2 substrates, such as histone H3 or α-tubulin, which is an expected downstream effect of HDAC2 inhibition.[2][3]
This method allows for a semi-quantitative analysis of protein expression, providing insights into the molecular mechanisms of novel therapeutic compounds.
Data Presentation: Quantifying the Effects of an HDAC2 Inhibitor
The efficacy of an HDAC2 inhibitor can be quantified by measuring the band intensities from a Western blot. After normalization to a loading control (e.g., GAPDH or β-Actin), the relative protein levels can be compared across different treatment conditions.
| Treatment Group | HDAC2 Level (Normalized Intensity) | Fold Change vs. Control | Acetylated Histone H3 (Normalized Intensity) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 1.00 | 1.0 | 1.00 | 1.0 |
| HDAC2 Inhibitor (1 µM) | 0.95 | 0.95 | 2.50 | 2.5 |
| HDAC2 Inhibitor (5 µM) | 0.91 | 0.91 | 4.80 | 4.8 |
| HDAC2 Inhibitor (10 µM) | 0.88 | 0.88 | 7.20 | 7.2 |
Table 1: Example of quantitative data from a Western blot analysis of cells treated with a selective HDAC2 inhibitor for 24 hours. Data represents the mean of three independent experiments. Band intensities were measured using densitometry software.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the Western blot protocol and the signaling pathway affected by HDAC2 inhibition.
Detailed Experimental Protocol
This protocol is optimized for detecting HDAC2 and acetylated histones from cultured mammalian cells.
1. Materials and Reagents
-
HDAC2 Inhibitor: e.g., Trichostatin A (TSA) or a specific inhibitor of choice.
-
Lysis Buffer: RIPA buffer is recommended for nuclear proteins like HDAC2.[6][7]
-
RIPA Buffer Composition: 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl (pH 8.0).
-
Additives (Freshly Added): Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail.
-
-
Protein Assay: BCA or Bradford Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl.
-
Transfer Buffer: Tris base, Glycine, Methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membrane (0.45 µm).
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG or Goat Anti-Mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2. Cell Culture and Treatment
-
Culture cells to 70-80% confluency in appropriate media.
-
Treat cells with the HDAC2 inhibitor at various concentrations and for desired time points. Include a vehicle-only control (e.g., DMSO).
3. Cell Lysis and Protein Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer (with freshly added inhibitors) to the plate. Use approximately 500 µL for a 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble protein) to a new tube. Avoid disturbing the pellet.
-
Determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Normalize protein samples to a concentration of 1-2 µg/µL with lysis buffer.
-
Add 4X SDS-PAGE sample loading buffer to a final concentration of 1X.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% or 12% SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes in a wet transfer system or according to the manufacturer's protocol for a semi-dry system.
5. Immunoblotting and Detection
-
After transfer, block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-HDAC2 at 1:1000 dilution) in 5% BSA in TBST overnight at 4°C.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Exposure times may vary.
6. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To confirm equal loading, strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-Actin) or run a parallel blot.
-
Normalize the intensity of the target protein band (HDAC2 or acetylated substrates) to the intensity of the corresponding loading control band.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. HDAC2 antibody (12922-3-AP) | Proteintech [ptglab.com]
- 5. Anti-Histone Deacetylase 2 (HDAC2) antibody produced in rabbit IgG fraction of antiserum, buffered aqueous solution [sigmaaldrich.com]
- 6. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. HDAC2 Polyclonal Antibody (PA1-861) [thermofisher.com]
- 9. HDAC2 Antibody (#2545) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for HDAC2-IN-2 and Analogs in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 2 (HDAC2) is a critical epigenetic regulator involved in a myriad of cellular processes, including gene transcription, cell cycle control, and DNA damage repair. Its dysregulation has been implicated in various diseases, making it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the use of HDAC2 inhibitors in mouse models, with a focus on providing guidance for determining appropriate dosage and administration. While in vivo data for a compound specifically designated "HDAC2-IN-2" is not publicly available, this document leverages data from structurally and functionally similar selective HDAC2 inhibitors, namely HDAC2-IN-1 , BRD4884 , and BRD6688 , to provide a comprehensive framework for preclinical studies.
Data Presentation: In Vivo Dosage and Administration of Selective HDAC2 Inhibitors
The following table summarizes the available quantitative data for the administration of selective HDAC2 inhibitors in mouse models. This information can serve as a valuable starting point for designing in vivo experiments with novel or less-characterized HDAC2 inhibitors.
| Compound Name | Mouse Strain | Dosage | Route of Administration | Dosing Schedule | Key Findings |
| HDAC2-IN-1 | C57BL/6 (male) | 30 or 100 mg/kg | Oral gavage (p.o.) | Single dose | Good plasma and brain exposure; brain penetrant. Increased histone H4K12 acetylation in the brain at 100 mg/kg.[1] |
| BRD4884 | CK-p25 | 1-10 mg/kg | Intraperitoneal (i.p.) | Daily for 10 days | Rescued memory deficits in a neurodegeneration model.[2] |
| BRD6688 | CK-p25 | 1 mg/kg | Intraperitoneal (i.p.) | Daily | Rescued cognitive deficits. A 10 mg/kg dose showed tolerability issues.[3] |
| Compound 60 (Cpd-60) | Wild type | Not specified | Systemic | Chronic (one week) | Altered mood-related behaviors and gene expression in the brain.[4] |
Experimental Protocols
Protocol 1: Pharmacokinetic and Pharmacodynamic Analysis of HDAC2-IN-1 in C57BL/6 Mice
This protocol is adapted from the study of HDAC2-IN-1, a brain-penetrant and orally active HDAC2 inhibitor[1].
1. Materials:
-
HDAC2-IN-1
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory equipment for blood and tissue collection
-
Analytical equipment for quantifying drug concentration (e.g., LC-MS/MS)
-
Reagents and equipment for Western blotting (antibodies against acetylated H4K12, total H4, and secondary antibodies)
2. Methods:
-
Drug Preparation:
-
Prepare a suspension of HDAC2-IN-1 in the chosen vehicle at the desired concentrations (e.g., 3 mg/mL and 10 mg/mL for 30 and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before administration.
-
-
Animal Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Fast mice for 4 hours before oral administration.
-
Administer a single dose of HDAC2-IN-1 (30 or 100 mg/kg) or vehicle via oral gavage.
-
-
Sample Collection (Pharmacokinetics):
-
Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
At the final time point, euthanize mice and collect brains for analysis of brain penetration.
-
-
Sample Collection (Pharmacodynamics):
-
Euthanize a separate cohort of mice at a predetermined time point (e.g., 4 hours post-dose) where target engagement is expected to be high.
-
Harvest brains and rapidly dissect specific regions of interest (e.g., hippocampus, cortex).
-
Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Analysis:
-
Pharmacokinetics: Determine the concentration of HDAC2-IN-1 in plasma and brain homogenates using a validated LC-MS/MS method. Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and brain-to-plasma ratio).
-
Pharmacodynamics: Prepare protein lysates from brain tissue and perform Western blotting to assess the levels of acetylated H4K12. Normalize to total H4 levels to determine the change in histone acetylation.
-
Protocol 2: Efficacy Study of a Selective HDAC2 Inhibitor (e.g., BRD4884) in a Mouse Model of Neurodegeneration
This protocol is based on studies using BRD4884 in the CK-p25 mouse model of neurodegeneration[2].
1. Materials:
-
BRD4884
-
Vehicle (e.g., 5% DMSO, 30% Cremophor, 65% physiological saline)[3]
-
CK-p25 transgenic mice and wild-type littermate controls
-
Intraperitoneal injection needles
-
Behavioral testing apparatus (e.g., contextual fear conditioning chamber)
-
Standard laboratory equipment for tissue processing and analysis
2. Methods:
-
Drug Preparation:
-
Dissolve BRD4884 in the vehicle to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose, assuming a 10 mL/kg dosing volume).
-
Prepare fresh daily.
-
-
Animal Dosing:
-
Induce p25 expression in CK-p25 mice according to the specific model protocol.
-
Begin daily intraperitoneal injections of BRD4884 (e.g., 1-10 mg/kg) or vehicle for the specified duration (e.g., 10 days).
-
-
Behavioral Assessment:
-
After the treatment period, subject the mice to behavioral testing to assess cognitive function. For example, in contextual fear conditioning, assess freezing behavior in response to the conditioned context.
-
-
Histone Acetylation Analysis (Optional):
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Perform Western blotting or immunohistochemistry to assess changes in histone acetylation (e.g., H4K12, H3K9) in relevant brain regions.
-
Mandatory Visualizations
Caption: Simplified signaling pathway illustrating the role of HDAC2 in gene expression and the mechanism of action of HDAC2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective HDAC 1/2 inhibitor modulates chromatin and gene expression in brain and alters mouse behavior in two mood-related tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the In Vitro Activity of HDAC2-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 2 (HDAC2) is a critical enzyme in epigenetic regulation, primarily by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression.[1][2] Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making it a key therapeutic target.[3][4] HDAC2-IN-2, a potent small molecule inhibitor, has emerged as a valuable tool for studying the biological functions of HDAC2 and as a potential therapeutic agent. This document provides detailed application notes and protocols for measuring the in vitro activity of this compound, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action of HDAC2
HDAC2 is a class I histone deacetylase that plays a pivotal role in regulating gene expression. It is often found in multi-protein complexes, such as Sin3, NuRD, and CoREST, which are recruited to specific gene promoters by transcription factors.[2] Upon recruitment, HDAC2 catalyzes the removal of acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure that is less accessible to the transcriptional machinery, resulting in gene silencing.[1] Beyond histones, HDAC2 can also deacetylate non-histone proteins, including transcription factors like p53 and STAT1, thereby modulating their activity and influencing critical cellular processes such as cell cycle progression, apoptosis, and DNA repair.[2][3][5]
Experimental Protocols for Measuring this compound Activity
The in vitro activity of this compound is typically assessed through biochemical and cell-based assays that measure the inhibition of HDAC2 enzymatic activity. The most common methods include luminogenic, fluorogenic, and colorimetric assays.
Biochemical Assays
Biochemical assays utilize purified recombinant HDAC2 enzyme and a synthetic substrate to directly measure the inhibitory effect of a compound. These assays are crucial for determining the intrinsic potency of an inhibitor, often expressed as the half-maximal inhibitory concentration (IC50).
This assay provides a highly sensitive and straightforward method for measuring HDAC class I and II activity.[6][7]
Principle: The assay employs an acetylated, cell-permeant luminogenic peptide substrate. When deacetylated by HDAC2, the substrate is cleaved by a developer reagent, releasing aminoluciferin. This product is then quantified in a luciferase reaction, generating a luminescent signal that is directly proportional to HDAC2 activity.[8][9]
Detailed Protocol (based on Promega's HDAC-Glo™ I/II Assay): [8][9]
Materials:
-
HDAC-Glo™ I/II Reagent (containing substrate and developer)
-
Recombinant human HDAC2 enzyme
-
This compound (or other test compounds)
-
Assay buffer (e.g., Tris-based buffer, pH 8.0)
-
White, opaque-bottom 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant HDAC2 enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the signal falls within the linear range of the assay.
-
Assay Reaction:
-
Add 50 µL of the diluted this compound solution to the wells of the 96-well plate.
-
Add 50 µL of the diluted HDAC2 enzyme solution to each well.
-
Include control wells:
-
No-inhibitor control: 50 µL of assay buffer instead of the inhibitor solution.
-
No-enzyme control: 50 µL of assay buffer instead of the enzyme solution.
-
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Signal Development:
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
-
Readout: Incubate the plate at room temperature for 15-45 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a luminometer.[8][9]
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorogenic assays are another widely used method for quantifying HDAC activity and inhibitor potency.[10][11]
Principle: These assays utilize a fluorogenic substrate consisting of an acetylated lysine side chain linked to a fluorescent dye. The fluorescence of the dye is quenched in its acetylated state. Upon deacetylation by HDAC2, a developer solution specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal proportional to HDAC2 activity.[12][13]
Detailed Protocol (based on commercially available kits): [10]
Materials:
-
Fluorogenic HDAC2 assay kit (containing substrate, developer, and assay buffer)
-
Recombinant human HDAC2 enzyme
-
This compound (or other test compounds)
-
Black, flat-bottom 96-well plates
-
Fluorometer
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of this compound and the HDAC2 enzyme as described for the luminogenic assay.
-
Assay Reaction:
-
Add 50 µL of the diluted this compound solution to the wells.
-
Add 25 µL of the diluted HDAC2 enzyme solution to each well.
-
Add 25 µL of the fluorogenic substrate to each well to initiate the reaction.
-
Include appropriate controls (no-inhibitor and no-enzyme).
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Signal Development: Add 50 µL of the developer solution to each well.
-
Readout: Incubate the plate at room temperature for 15-30 minutes. Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the specific fluorophore (e.g., excitation at 350-380 nm and emission at 440-460 nm).[10]
Data Analysis: The IC50 value is determined using the same method as described for the luminogenic assay.
Cell-Based Assays
Cell-based assays measure the activity of HDAC2 within a cellular context, providing insights into the inhibitor's cell permeability and its effects on endogenous HDAC activity.[14]
This assay is an adaptation of the biochemical luminogenic assay for use with live cells.[14]
Principle: The cell-permeable luminogenic substrate enters the cells and is deacetylated by endogenous HDACs, including HDAC2. After cell lysis, the developer reagent is added to generate a luminescent signal proportional to intracellular HDAC activity.[14][15]
Detailed Protocol: [14]
Materials:
-
HDAC-Glo™ I/II Assay System
-
Cell line of interest (e.g., HCT116, A549)
-
This compound (or other test compounds)
-
Cell culture medium and supplements
-
White, opaque-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specific period (e.g., 1-24 hours).
-
Assay Reagent Addition: Add an equal volume of the prepared HDAC-Glo™ I/II Reagent to each well.
-
Incubation and Readout: Incubate the plate at room temperature for 15-45 minutes and measure the luminescence.
Data Analysis: Determine the IC50 value by plotting the percent inhibition of the luminescent signal against the inhibitor concentration.
Data Presentation: In Vitro Activity of HDAC2 Inhibitors
The inhibitory activity of various compounds against HDAC2, as determined by in vitro biochemical assays, is summarized in the table below. This allows for a direct comparison of their potencies.
| Compound Name | Other Names | HDAC2 IC50 (nM) | Assay Type | Reference(s) |
| This compound | CUDC-101 | 12.6 | Biochemical | [15] |
| Santacruzamate A | CAY-10683, STA | 0.119 | Biochemical | [16] |
| Romidepsin | FK228, Depsipeptide | 47 | Cell-free | |
| Vorinostat | SAHA | 251 | Enzymatic | [17] |
| Mocetinostat | MGCD0103 | 290 | Biochemical | |
| Entinostat | MS-275 | 453 | Cell-free | |
| Valproic acid | VPA | Induces degradation | - | |
| β-hydroxymethyl chalcone | - | Time-dependent inhibition | Bioassay | [18] |
| Boronate ester 4b | - | 40.6 | Biochemical | [19] |
| 1,2-closo-carborane | - | 42.9 | Biochemical | [19] |
| Compound 6a | 51.4 | In vitro | [20] | |
| Compound 6b | 31.6 | In vitro | [20] | |
| Compound 6c | 43.1 | In vitro | [20] | |
| Compound 10a | 59.3 | In vitro | [20] | |
| Compound 10b | 89.1 | In vitro | [20] | |
| Compound 10c | 62.7 | In vitro | [20] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which HDAC2 is involved is crucial for interpreting the effects of its inhibition. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
HDAC2 Signaling Pathways
HDAC2 plays a significant role in modulating the activity of key tumor suppressors and transcription factors.
Caption: Key signaling pathways involving HDAC2, p53, and STAT1.
Experimental Workflow for IC50 Determination
A generalized workflow for determining the IC50 value of an HDAC2 inhibitor using an in vitro biochemical assay.
Caption: Workflow for IC50 determination of an HDAC2 inhibitor.
Cell-Based Assay Workflow
A typical workflow for assessing the activity of an HDAC2 inhibitor in a cellular context.
Caption: Workflow for a cell-based HDAC2 activity assay.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively measure the in vitro activity of this compound. By employing a combination of biochemical and cell-based assays, scientists can accurately determine the potency and cellular efficacy of this and other HDAC2 inhibitors. A thorough understanding of the underlying signaling pathways will further aid in the interpretation of experimental results and the elucidation of the biological consequences of HDAC2 inhibition.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Histone deacetylase 2 modulates p53 transcriptional activities through regulation of p53-DNA binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC1 and HDAC2 integrate the expression of p53 mutants in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of STAT1-Driven Transcriptional Activity by Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HDAC-Glo™ I/II Assay Protocol [worldwide.promega.com]
- 7. HDAC-Glo™ I/II Assays [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. amsbio.com [amsbio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. westbioscience.com [westbioscience.com]
- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Decoding molecular recognition of inhibitors targeting HDAC2 via molecular dynamics simulations and configurational entropy estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational Design of a Time-Dependent Histone Deacetylase 2 Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone Deacetylase 2 (HDAC2) Inhibitors Containing Boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HDAC2-IN-2 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HDAC2-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is approximately 23.81 mg/mL, which corresponds to 67.37 mM.[1] To achieve this solubility, it may be necessary to use ultrasonication and adjust the pH to 3 with 1 M HCl.[1] It is also crucial to use a fresh, non-hygroscopic DMSO, as absorbed water can significantly impact solubility.[1]
Q3: How should I store the this compound stock solution?
A3: Once prepared, the stock solution should be aliquoted and stored to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1]
Q4: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer like PBS. What can I do?
A4: Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for hydrophobic compounds. This is often due to the compound's low solubility in the final aqueous solution. Please refer to the troubleshooting guide below for potential solutions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 23.81 | 67.37 | May require ultrasonication and pH adjustment to 3 with 1M HCl. Use of non-hygroscopic DMSO is recommended.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/non-hygroscopic Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
1 M Hydrochloric acid (HCl) (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to warm to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.
-
Optional: If solubility issues persist, cautiously add 1 M HCl dropwise while monitoring the solution until the compound dissolves. Adjusting the pH to approximately 3 may be necessary.[1]
-
Once the compound is fully dissolved, aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Troubleshooting Guide
Issue: Precipitation upon Dilution in Aqueous Buffer
| Possible Cause | Solution |
| Low aqueous solubility of this compound. | The final concentration of this compound in your aqueous buffer may be too high. Try lowering the final concentration of the inhibitor in your experiment. |
| "Salting out" effect. | High salt concentrations in buffers like PBS can reduce the solubility of organic compounds. Consider diluting the DMSO stock in a low-salt buffer or sterile water before adding it to your final assay medium. |
| Rapid change in solvent polarity. | To avoid shocking the compound out of solution, try a serial dilution approach. First, dilute the DMSO stock in a small volume of an intermediate solvent (e.g., ethanol, if compatible with your experiment) before adding it to the final aqueous buffer. |
| Final DMSO concentration is too low. | While it is important to keep the final DMSO concentration low to avoid solvent effects on cells, a certain minimal concentration of DMSO might be necessary to maintain the solubility of this compound. Ensure your final DMSO concentration is sufficient to keep the compound in solution at the desired final concentration. This may require optimization for your specific experimental setup. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A simplified diagram of HDAC2 signaling interactions.
References
Technical Support Center: Investigating Potential Off-Target Effects of HDAC2 Inhibitors
Disclaimer: Information regarding a specific compound designated "HDAC2-IN-2" is not publicly available in the reviewed literature. The following troubleshooting guide and FAQs address potential off-target effects of selective HDAC2 inhibitors in a general capacity, drawing on data from known HDAC inhibitors to provide a framework for researchers.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with our selective HDAC2 inhibitor. Could these be due to off-target effects?
A1: Yes, unexpected phenotypes are a common indicator of potential off-target activity. While your inhibitor may be designed for HDAC2 selectivity, it could be interacting with other proteins. Class I HDACs, particularly HDAC1, share high structural homology with HDAC2, making co-inhibition a frequent challenge.[1][2] Additionally, depending on the chemical scaffold of your inhibitor (e.g., hydroxamate-based), it could interact with other metalloenzymes.[3] We recommend performing a comprehensive selectivity analysis.
Q2: What are the most likely off-targets for a novel HDAC2 inhibitor?
A2: The most probable off-targets include:
-
Other HDAC isoforms: Especially HDAC1, due to the high similarity in the catalytic domain.[1][2] Some inhibitors show kinetic selectivity, meaning they have a longer residence time on HDAC2 than on HDAC1, which can be a strategy to improve functional selectivity.[4][5]
-
Metallo-beta-lactamase domain-containing protein 2 (MBLAC2): This has been identified as a frequent off-target for hydroxamic acid-based HDAC inhibitors.[3]
-
Kinases: Some HDAC inhibitors have been shown to interact with various protein kinases.[6][7] A broad kinase screen is advisable for novel compounds.
-
Other zinc-dependent enzymes: The active site of HDACs contains a zinc ion, which can be a target for certain inhibitor chemotypes, leading to interactions with other zinc-containing enzymes.[8]
Q3: We are seeing general cellular toxicity. Is this expected with HDAC2 inhibition?
A3: While potent, specific inhibition of a key enzyme like HDAC2 can lead to cell cycle arrest or apoptosis in cancer cell lines, general toxicity can also be a class-wide effect of HDAC inhibitors.[1][9] Common toxicities observed in clinical trials of various HDAC inhibitors include fatigue, nausea, and myelosuppression (a decrease in blood cell counts).[10][11] Cardiotoxicity, hepatotoxicity, and renal toxicity have also been reported for some HDAC inhibitors.[10][12] It is crucial to differentiate between on-target and off-target toxicity. This can be investigated using approaches like comparing the effects of structurally distinct HDAC2 inhibitors or using genetic knockdown of HDAC2 as a control.
Q4: How can we experimentally determine the selectivity profile of our HDAC2 inhibitor?
A4: A multi-tiered approach is recommended:
-
Biochemical Assays: Screen your inhibitor against a panel of purified HDAC isoforms (especially Class I: HDAC1, HDAC3, HDAC8) to determine IC50 values. This provides a direct measure of enzymatic inhibition.
-
Kinase Profiling: A broad kinase panel screen (e.g., against hundreds of kinases) is crucial to identify any off-target kinase interactions.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your inhibitor binds to HDAC2 in a cellular context and can be adapted to identify off-target binding.
-
Proteomic Approaches: Chemical proteomics, using your immobilized inhibitor as bait, can identify interacting proteins from cell lysates.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target) | Recommended Action |
| Lower than expected potency in cellular assays compared to biochemical assays. | Poor cell permeability; efflux by transporters; off-target protein binding that sequesters the compound. | Conduct cell permeability assays (e.g., PAMPA). Use transporter inhibitors to check for efflux. Perform cellular target engagement assays (e.g., CETSA). |
| Phenotype does not match HDAC2 knockdown/knockout. | Off-target effects are dominating the cellular response. The inhibitor may be affecting other HDACs or unrelated proteins. | Profile the inhibitor against a broad panel of HDACs and kinases. Compare the gene expression changes induced by your inhibitor with those from HDAC2-specific shRNA or CRISPR-mediated knockout.[13] |
| Toxicity at low concentrations in non-cancerous cell lines. | Inhibition of essential housekeeping proteins or critical signaling pathways. | Conduct broad toxicity profiling. A kinase screen may reveal inhibition of essential kinases. Investigate effects on mitochondrial function and cell membrane integrity. |
| Inconsistent results across different cell lines. | Cell-type specific expression of off-target proteins.[9] | Characterize the expression levels of primary and potential off-target proteins in the cell lines being used. |
Quantitative Data Summary: Selectivity of HDAC Inhibitors
The following table summarizes selectivity data for illustrative HDAC inhibitors from the literature to provide context on the range of selectivities that can be achieved.
| Compound/Inhibitor | Target(s) | IC50 (nM) | Off-Target(s) | IC50 (nM) | Fold Selectivity (Off-Target/Target) | Reference |
| HDAC1/2 Selective Compound | HDAC1 | 7 | HDAC3 | 10,000 | >1400 (for HDAC1) | [14] |
| HDAC2 | 49 | >200 (for HDAC2) | ||||
| MI192 | HDAC2/3 | Low nM | HDAC1 | >250-fold less potent vs HDAC3 | >250 | [15] |
Experimental Protocols
Protocol: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the off-target effects of an HDAC2 inhibitor against a panel of protein kinases.
1. Objective: To determine the IC50 values of a test compound (e.g., your HDAC2 inhibitor) against a broad panel of purified protein kinases.
2. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase panel (commercially available services from companies like Eurofins, Reaction Biology Corp., or Promega offer panels of hundreds of kinases).
-
Appropriate kinase buffer for each enzyme.
-
ATP and specific substrate for each kinase.
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™).
-
Microplates (e.g., 384-well).
-
Plate reader capable of luminescence or fluorescence detection.
3. Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a top concentration of 10 µM.
-
Assay Plate Preparation: Add a small volume of the diluted compound to the appropriate wells of the microplate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction:
-
Add the specific kinase and its corresponding substrate/buffer to the wells.
-
Allow a brief pre-incubation period (e.g., 10-15 minutes) for the compound to interact with the kinase.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for each specific kinase.
-
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Analysis:
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase that shows significant inhibition.
-
Visualizations
Signaling Pathway and Off-Target Interaction
Caption: On-target vs. potential off-target interactions of an HDAC2 inhibitor.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for identifying potential off-target effects.
References
- 1. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex neuroprotective and neurotoxic effects of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Regulation of histone deacetylase 2 by protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase CK2-mediated phosphorylation of HDAC2 regulates co-repressor formation, deacetylase activity and acetylation of HDAC2 by cigarette smoke and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Tolerability of Histone Deacetylase (HDAC) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CRISPR-mediated HDAC2 disruption identifies two distinct classes of target genes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Navigating Experimental Variability with HDAC2 Inhibitors: A Technical Support Guide
Disclaimer: Information regarding a specific inhibitor designated "HDAC2-IN-2" is not publicly available in the searched scientific literature and databases. This technical support center provides guidance on overcoming inconsistent results with potent and selective HDAC2 inhibitors in general. The principles and troubleshooting strategies outlined here are broadly applicable to researchers working with small molecule inhibitors of Histone Deacetylase 2.
This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with HDAC2 inhibitors. By providing detailed troubleshooting steps, standardized protocols, and a deeper understanding of the underlying biology, we aim to help you achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a selective HDAC2 inhibitor?
A selective HDAC2 inhibitor primarily functions by binding to the active site of the Histone Deacetylase 2 enzyme. HDAC2 is a zinc-dependent enzyme responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] By blocking this activity, the inhibitor leads to an accumulation of acetylated proteins, which in turn alters chromatin structure and gene expression.[1][2] This can result in the activation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[2]
Q2: My HDAC2 inhibitor shows variable potency between different cell lines. Why?
This is a common observation and can be attributed to several factors:
-
Expression levels of HDAC1 and HDAC2: HDAC1 and HDAC2 are highly homologous and can compensate for each other's function.[4][5] Cell lines with a higher ratio of HDAC2 to HDAC1 may be more sensitive to a selective HDAC2 inhibitor. Conversely, high HDAC1 expression might mask the effects of HDAC2 inhibition.
-
Cellular uptake and efflux: The ability of the inhibitor to penetrate the cell and nuclear membranes and its susceptibility to efflux pumps (like P-glycoprotein) can vary significantly between cell lines.
-
Presence of co-repressor complexes: HDAC2 functions within large multi-protein complexes such as Sin3, NuRD, and CoREST.[6][7] The composition and abundance of these complexes can differ between cell types, influencing the accessibility and activity of the inhibitor.
-
Off-target effects: While designed to be selective, inhibitors can have off-target effects that contribute to the observed phenotype in a cell-type-specific manner. A recent study identified MBLAC2 as a common off-target for hydroxamate-based HDAC inhibitors.[8]
Q3: I am not observing the expected downstream effects (e.g., changes in gene expression, apoptosis) despite seeing an increase in histone acetylation. What could be the reason?
-
Functional redundancy: As mentioned, HDAC1 can compensate for the loss of HDAC2 activity, potentially dampening the expected downstream cellular consequences.[4][5]
-
Kinetics of inhibition: The inhibitor might have a short residence time on the HDAC2 enzyme, leading to a transient increase in acetylation that is not sufficient to trigger long-term cellular changes. The kinetic binding properties of an inhibitor can be a critical determinant of its biological activity.[9]
-
Cellular context and signaling pathways: The ultimate cellular outcome of HDAC2 inhibition is highly dependent on the cellular context, including the status of key signaling pathways (e.g., p53, mTOR).[2][10] If downstream effectors of these pathways are mutated or non-functional, the expected phenotype may not be observed.
-
Non-histone protein acetylation: HDAC2 has numerous non-histone protein substrates. The observed increase in "histone" acetylation might be a general marker, while the critical downstream effects could be mediated by the altered acetylation of other proteins, which might have different temporal dynamics.
Troubleshooting Guide for Inconsistent Results
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments | 1. Inhibitor instability: The compound may be degrading in solution. 2. Inconsistent cell seeding density: Variations in cell number can affect the effective inhibitor concentration per cell. 3. Cell passage number: High passage number can lead to phenotypic drift and altered sensitivity. 4. Variability in assay reagents or timing: Inconsistent incubation times or reagent concentrations. | 1. Prepare fresh stock solutions of the inhibitor for each experiment. Assess inhibitor stability in your experimental media. 2. Ensure accurate and consistent cell counting and seeding for all experiments. 3. Use cells within a defined low passage number range. 4. Standardize all assay parameters, including incubation times, reagent concentrations, and plate reading times. |
| No significant increase in histone H3 or H4 acetylation | 1. Insufficient inhibitor concentration or incubation time: The inhibitor may not be reaching its target effectively. 2. Poor cell permeability: The compound may not be efficiently entering the cells. 3. Inactive compound: The inhibitor may have degraded. 4. Antibody issues in Western blot: The antibody used for detecting acetylated histones may be of poor quality. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. 2. If permeability is suspected, consider using a different inhibitor or a cell line with known permeability characteristics. 3. Verify the activity of the inhibitor using a cell-free enzymatic assay. 4. Use a validated antibody for acetyl-histone detection and include appropriate positive controls (e.g., cells treated with a pan-HDAC inhibitor like SAHA). |
| Unexpected cell toxicity or off-target effects | 1. Off-target kinase inhibition: Some HDAC inhibitors can have activity against other enzymes. 2. Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells. 3. Induction of cellular stress pathways unrelated to HDAC2 inhibition. | 1. Test the inhibitor in a kinase panel to identify potential off-targets. Compare the phenotype with that of other structurally distinct HDAC2 inhibitors. 2. Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5%). 3. Perform pathway analysis (e.g., RNA-seq, proteomics) to identify activated stress pathways. |
| Discrepancy between in vitro enzymatic activity and cellular potency | 1. Cellular permeability and efflux: As discussed in the FAQs. 2. Inhibitor metabolism: The compound may be rapidly metabolized by the cells. 3. Presence of HDAC1/2 complexes: In a cellular environment, HDAC2 is part of larger protein complexes which can affect inhibitor binding and efficacy.[6][7] | 1. Evaluate cellular uptake and efflux using radiolabeled compound or mass spectrometry. 2. Assess the metabolic stability of the inhibitor in your cell line. 3. Compare the inhibitor's activity against isolated HDAC2 enzyme versus HDAC2-containing complexes (if available). |
Quantitative Data Summary
As specific data for "this compound" is unavailable, the following table presents selectivity data for well-characterized HDAC inhibitors to illustrate the concept of isoform selectivity. This data is crucial for interpreting experimental results and understanding potential off-target effects.
| Inhibitor | Class | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | Reference |
| Entinostat (MS-275) | Class I | 160 | 230 | 630 | >10,000 | [11] |
| Mocetinostat | Class I, IV | 310 | 460 | 1100 | >10,000 | [11] |
| CI-994 | Class I | 730 | 860 | 1600 | >10,000 | [11] |
| Panobinostat (LBH589) | Pan-HDAC | 2 | 4 | 6 | 18 | [11] |
Note: IC50 values can vary depending on the assay conditions.
Detailed Experimental Protocols
Western Blot for Histone Acetylation
Objective: To determine the effect of an HDAC2 inhibitor on the acetylation levels of histone H3 or H4.
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the HDAC2 inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a pan-HDAC inhibitor like SAHA).
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge to remove debris and neutralize the supernatant with 2M NaOH.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., Ac-H3K9) or acetylated histone H4 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Normalize the signal to a total histone H3 or H4 antibody.
-
HDAC2 Immunoprecipitation (IP) and Activity Assay
Objective: To measure the specific activity of HDAC2 from cell lysates after treatment with an inhibitor.
Methodology:
-
Cell Lysis: Prepare cell lysates using a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-HDAC2 antibody or a control IgG overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binding.
-
-
HDAC Activity Assay:
-
Resuspend the beads in HDAC assay buffer.
-
Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate at 37°C for a defined period.
-
Stop the reaction and add a developer solution that releases the fluorescent AFC molecule from the deacetylated substrate.
-
Measure the fluorescence using a plate reader (Excitation/Emission ~360/460 nm).
-
The activity can be calculated based on a standard curve generated with free AFC.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Key signaling pathways modulated by HDAC2 activity.
Caption: A typical experimental workflow for characterizing an HDAC2 inhibitor.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Histone deacetylases 1 and 2 act in concert to promote the G1-to-S progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR-mediated HDAC2 disruption identifies two distinct classes of target genes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. HDAC2 links ubiquitination to tumor suppression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Experiments with HDACi ACY-241 (Citarinostat), also known as HDAC2-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone deacetylase inhibitor ACY-241 (Citarinostat), which has also been referred to as HDAC2-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is ACY-241 (Citarinostat) and what is its primary target?
ACY-241 (Citarinostat), sometimes referred to as this compound, is a potent, orally available, and highly selective second-generation histone deacetylase 6 (HDAC6) inhibitor.[1] While it was initially investigated in the context of HDAC2, extensive biochemical assays have demonstrated its primary selectivity for HDAC6. Its potency against Class I HDACs, including HDAC2, is significantly lower.[2][3]
Q2: What is the selectivity profile of ACY-241?
ACY-241 exhibits significant selectivity for HDAC6 over other HDAC isoforms. The half-maximal inhibitory concentrations (IC50) for various HDAC isoforms are summarized in the table below.
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 2.6 | 1x |
| HDAC1 | 35 | ~13.5x |
| HDAC2 | 45 | ~17.3x |
| HDAC3 | 46 | ~17.7x |
| HDAC8 | 137 | ~52.7x |
Data compiled from multiple sources.[1][2]
This selectivity profile suggests that at lower concentrations, ACY-241 will primarily inhibit HDAC6, while at higher concentrations, it may also inhibit Class I HDACs.[2]
Q3: What are the recommended storage and solubility conditions for ACY-241?
Proper storage and handling are crucial for maintaining the stability and activity of ACY-241.
| Parameter | Recommendation |
| Storage (Powder) | Store at -20°C for up to 3 years. |
| Storage (Solvent) | Store at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
| Solubility | Soluble in DMSO at ≥ 30 mg/mL. For in vivo studies, a stock solution in fresh DMSO can be further diluted in corn oil.[2] |
Q4: What are the known downstream effects and signaling pathways modulated by ACY-241?
ACY-241, primarily through its inhibition of HDAC6, impacts several cellular processes and signaling pathways.
-
Tubulin Acetylation: A primary downstream effect of HDAC6 inhibition is the hyperacetylation of α-tubulin. This can be observed in cells treated with ACY-241 and serves as a useful pharmacodynamic marker of its activity.[2][3]
-
Immune Modulation: ACY-241 has been shown to enhance anti-tumor immune responses by increasing the activation and effector function of T cells.[4][5] It can also modulate the tumor microenvironment by altering the phenotype of tumor-associated macrophages.[5]
-
Cell Cycle and Apoptosis: In cancer cells, ACY-241 can induce cell cycle arrest and apoptosis, particularly when used in combination with other anti-cancer agents.[3][6]
-
Signaling Pathways:
-
AKT/mTOR/NF-κB: In T cells, ACY-241 can enhance the activation of the AKT, mTOR, and NF-κB signaling pathways, which are crucial for T cell proliferation, survival, and cytokine production.[4]
-
HIF-1α: In lung cancer cells, ACY-241 has been shown to downregulate the protein levels of hypoxia-inducible factor-1 alpha (HIF-1α) through proteasomal degradation, which can suppress the epithelial-mesenchymal transition (EMT).[7]
-
Myc and IRF4: In multiple myeloma cells, ACY-241 can suppress the Myc and IRF4 pathways, contributing to its cytotoxic effects.[6]
-
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect at expected concentrations.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly (see Q3). Prepare fresh stock solutions from powder if degradation is suspected. |
| Incorrect Concentration | Verify calculations for stock solution and working concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to HDAC inhibitors. Determine the IC50 for your cell line using a cell viability assay (see Experimental Protocols). |
| Low HDAC6 Expression | Confirm that your cell line of interest expresses HDAC6 at a sufficient level. This can be checked by Western blot or qPCR. |
Problem 2: High background or off-target effects.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Concentration Too High | High concentrations of ACY-241 can lead to inhibition of Class I HDACs, resulting in off-target effects.[2] Use the lowest effective concentration determined from your dose-response experiments. |
| DMSO Toxicity | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Run a vehicle control (DMSO only) to assess its effect. |
| Contamination | Ensure cell cultures are free from mycoplasma and other contaminants that could affect experimental outcomes. |
Problem 3: Difficulty dissolving the compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Improper Solvent | ACY-241 is highly soluble in DMSO. Ensure you are using a high-quality, anhydrous grade of DMSO. |
| Precipitation in Media | When diluting the DMSO stock solution into aqueous culture media, ensure rapid and thorough mixing to prevent precipitation. Prepare working solutions fresh for each experiment. |
Experimental Protocols
1. Determining IC50 using a Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of ACY-241 in your cell line of interest.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 2 x 10³ to 5 x 10³ cells per well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of ACY-241 in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Viability Assay: Add the cell viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
2. Western Blot for α-Tubulin Acetylation
This protocol can be used to confirm the intracellular activity of ACY-241 by measuring the acetylation of its direct target, α-tubulin.
-
Cell Treatment: Treat cells with a range of ACY-241 concentrations (e.g., 100 nM to 1 µM) and a vehicle control for a specified time (e.g., 24 hours). A concentration of 300 nM has been shown to increase α-tubulin acetylation in A2780 ovarian cancer cells.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (e.g., trichostatin A or sodium butyrate).
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against acetylated α-tubulin.
-
Incubate with a corresponding secondary antibody conjugated to HRP.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total α-tublin or a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for determining the IC50 of ACY-241.
Caption: Simplified signaling effects of ACY-241.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase (HDAC) inhibitor ACY241 enhances anti-tumor activities of antigen-specific central memory cytotoxic T lymphocytes against multiple myeloma and solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coupling the immunomodulatory properties of the HDAC6 inhibitor ACY241 with Oxaliplatin promotes robust anti-tumor response in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of pomalidomide anti-tumor response with ACY-241, a selective HDAC6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACY-241, a histone deacetylase 6 inhibitor, suppresses the epithelial–mesenchymal transition in lung cancer cells by downregulating hypoxia-inducible factor-1 alpha - PMC [pmc.ncbi.nlm.nih.gov]
HDAC2-IN-2 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of HDAC2-IN-2. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to 3 years. For short-term storage, it can also be kept at -20°C.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, store these solutions at -80°C for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[1]
Q3: What is the best solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound.[1] It can be dissolved in DMSO at a concentration of 23.81 mg/mL (67.37 mM).[1] Note that the use of newly opened, hygroscopic DMSO is important, and sonication with pH adjustment to 3 with 1 M HCl may be necessary to achieve full dissolution.[1]
Q4: What is the appearance of this compound?
A4: this compound is a white to off-white solid.[1]
Q5: How is this compound shipped?
A5: this compound is typically shipped at room temperature within the continental US, though this may vary for other locations.[1]
Stability and Storage Conditions
Proper storage is critical to maintain the integrity and activity of this compound. Please refer to the table below for detailed storage guidelines.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from MedchemExpress product information for this compound (CAS: 332169-78-5).[1]
Solubility Data
The solubility of this compound in DMSO is provided below. It is important to follow the recommended procedure to ensure complete dissolution.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 23.81 | 67.37 | Ultrasonic and adjust pH to 3 with 1 M HCl; use newly opened DMSO.[1] |
Data sourced from MedchemExpress product information for this compound (CAS: 332169-78-5).[1]
Experimental Protocols & Troubleshooting
General Handling Workflow
The following diagram outlines a general workflow for preparing and using this compound in a typical cell-based experiment.
Caption: General experimental workflow for this compound.
Troubleshooting Guide
This logical diagram provides a step-by-step guide to troubleshoot common issues encountered when working with this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Troubleshooting HDAC2 Immunoprecipitation Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Histone Deacetylase 2 (HDAC2) immunoprecipitation (IP) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful HDAC2 IP experiment?
A: A successful HDAC2 IP experiment hinges on several key factors:
-
Antibody Specificity: Using a highly specific antibody validated for IP is crucial.[1] HDAC2 is known to associate with HDAC1, so using an antibody that does not cross-react is important for specific pulldowns.[2][3][4]
-
Lysis Buffer Composition: The choice of lysis buffer is critical for efficiently extracting HDAC2, which is a nuclear protein, while preserving its interactions for co-immunoprecipitation (Co-IP) studies.[5][6]
-
Washing Steps: Stringent and sufficient washing steps are necessary to remove non-specific binding proteins and reduce background noise.[7]
-
Appropriate Controls: Including proper controls, such as an isotype control (IgG), is essential to distinguish specific HDAC2 pulldown from non-specific binding to the beads or antibody.[6][8]
Q2: Which type of antibody is recommended for HDAC2 IP?
A: Both monoclonal and polyclonal antibodies can be used for IP, but polyclonal antibodies often perform better as they can recognize multiple epitopes on the target protein.[7] However, several monoclonal antibodies have also been validated and are recommended for their high specificity.[2][9][10] It is essential to use an antibody that has been specifically validated for immunoprecipitation by the manufacturer.[1]
Q3: How much cell lysate and antibody should I use for an HDAC2 IP?
A: The optimal amounts can vary, but a general starting point is 50-500 µg of total protein from the cell lysate for each IP reaction.[11] For the antibody, 1-10 µg is typically sufficient, though this depends on the antibody's affinity and the abundance of HDAC2 in your sample. It is always recommended to perform a titration experiment to determine the optimal antibody concentration for your specific conditions.[7]
Troubleshooting Guides
Problem 1: No or Low Yield of Precipitated HDAC2
A common issue is the failure to detect HDAC2 in the final eluate or observing a very weak signal on a Western blot.
dot
Caption: Troubleshooting logic for low or no HDAC2 yield.
Q: I can't detect any HDAC2 protein in my IP sample. What went wrong?
A: This could be due to several reasons:
-
Inefficient Cell Lysis: HDAC2 is a nuclear protein. If the nuclear membrane is not effectively lysed, the protein will not be released into the lysate for the antibody to bind.[5] Using a harsher lysis buffer like RIPA, which contains ionic detergents, is often recommended for nuclear proteins.[12][13] Sonication is also crucial to ensure the nuclear envelope is ruptured and to shear genomic DNA.[6][11]
-
Low Protein Expression: The target protein may be expressed at very low levels in your cells or tissue.[6] Confirm the presence of HDAC2 in your input lysate via Western blot first. If expression is low, you may need to increase the amount of starting material.[7]
-
Poor Antibody Performance: The antibody may not be suitable for IP.[7] Always use an antibody specifically validated for this application.[1] Check the antibody's datasheet and consider trying a different clone or a polyclonal antibody.[7][14]
-
Incorrect Bead Choice: Ensure the protein A or protein G beads you are using have a good affinity for the isotype of your primary antibody.[1][6]
Q: My HDAC2 signal is very weak. How can I improve the yield?
A: To increase the yield of immunoprecipitated HDAC2:
-
Optimize Antibody Concentration: You may be using too little antibody. Perform a titration to find the optimal concentration. A starting point of 1-10 µg per IP is common.
-
Increase Incubation Time: Extending the incubation of the lysate with the antibody, for instance, overnight at 4°C, can increase the amount of captured protein.[1][11]
-
Improve Lysis: Switch to a more stringent lysis buffer like RIPA buffer to ensure complete solubilization of nuclear proteins.[12][15] Always add fresh protease inhibitors to your lysis buffer to prevent protein degradation.[7]
-
Check Elution Method: Ensure your elution method is effective. Boiling the beads in SDS-PAGE loading buffer is a highly efficient method, though it denatures the protein.[16] Milder methods like using a low-pH glycine buffer can also be used, but the eluate should be neutralized immediately.[16][17]
Problem 2: High Background & Non-Specific Binding
High background, characterized by multiple bands on a Western blot, can obscure the results and make data interpretation difficult.
dot
Caption: Decision steps for troubleshooting high background.
Q: My IP lane on the Western blot has many non-specific bands. How can I reduce them?
A: Non-specific binding is a frequent challenge. Here are several strategies to minimize it:
-
Pre-clearing the Lysate: Before adding your specific HDAC2 antibody, incubate the cell lysate with beads alone (and sometimes a non-specific IgG) for 30-60 minutes.[6][18] This step removes proteins that non-specifically bind to the beads.
-
Optimize Washing Steps: This is one of the most critical steps for reducing background. Increase the number of washes (3-5 times is standard) and/or increase the stringency of the wash buffer by adding more detergent or salt.[7][19]
-
Reduce Antibody or Lysate Amount: Using too much antibody or total protein in your lysate can lead to increased non-specific binding. Try reducing the amount of antibody or lysate used.
-
Block the Beads: Before use, incubate the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS for an hour to reduce non-specific protein binding to the bead surface.[7]
Q: I see a strong band in my negative IgG control lane. What does this mean and how do I fix it?
A: A signal in the IgG control lane indicates that proteins are binding non-specifically to the control antibody or to the beads themselves.
-
Binding to Beads: If proteins are binding directly to the beads, pre-clearing the lysate is the most effective solution.[6] Also, ensure your beads are properly blocked with BSA.[7]
-
Binding to IgG: Some cellular proteins have an affinity for immunoglobulins. To mitigate this, ensure you are using a high-quality, isotype-matched control IgG. Increasing the stringency of your wash buffers can also help disrupt these weak, non-specific interactions.
Experimental Protocols & Data
HDAC2 IP Experimental Workflow
dot
Caption: Standard workflow for an HDAC2 immunoprecipitation experiment.
Table 1: Recommended Lysis Buffers for HDAC2 IP
The choice of buffer depends on whether you need to maintain protein-protein interactions (Co-IP) or simply isolate the target protein.
| Buffer Type | Composition | Application Notes |
| RIPA Buffer | 25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS.[5] | Harsh Lysis. Recommended for efficient lysis of nuclear membranes to extract HDAC2.[12][13] The denaturing detergents may disrupt some protein-protein interactions, making it less ideal for Co-IP.[5][6] |
| IP Lysis Buffer | Based on a modified RIPA formulation, often without SDS and sodium deoxycholate (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1.0% Triton X-100).[15][19] | Milder Lysis. Good for maintaining protein-protein interactions for Co-IP studies.[6] May require more vigorous mechanical disruption (e.g., sonication) to fully lyse the nucleus.[6] |
| NP-40 / Triton X-100 Buffer | 25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40 or Triton X-100.[5] | Mild Lysis. Preserves native protein states and interactions well.[5] Does not lyse the nuclear membrane, so nuclei must be pelleted and lysed separately if using this for whole-cell lysate.[5] |
Note: Always add a fresh protease inhibitor cocktail to any lysis buffer before use.[7]
dot
Caption: Comparison of common lysis buffers for HDAC2 IP.
Table 2: Recommended Wash and Elution Buffers
| Buffer Type | Composition | Protocol Notes |
| Wash Buffer | IP Lysis Buffer or PBS containing a non-ionic detergent (e.g., 0.1% Tween-20).[17] Salt concentration can be increased (e.g., up to 500 mM NaCl) for higher stringency.[20] | Perform 3-5 washes, inverting the tube several times during each wash before centrifuging.[7] Ensure all supernatant is removed after the final wash. |
| SDS Elution | 1x or 2x SDS-PAGE Loading Buffer.[16] | Boil beads for 5-10 minutes at 95-100°C. This method is highly efficient but denatures the protein and co-elutes the antibody heavy and light chains.[16][17] |
| Glycine Elution | 0.1-0.2 M Glycine, pH 2.0-3.0.[16] | A milder, non-denaturing method. Incubate beads with buffer for ~10 minutes. Immediately neutralize the eluate with a Tris buffer (e.g., 1M Tris pH 8.5) to prevent protein denaturation.[16] |
References
- 1. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 2. HDAC2 (D6S5P) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. HDAC2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-HDAC2 antibody [HDAC2-62] Mouse monoclonal (ab12169) | Abcam [abcam.com]
- 10. Anti-HDAC2 antibody [Y461] (ab32117) | Abcam [abcam.com]
- 11. epigentek.com [epigentek.com]
- 12. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 13. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 20. Evaluation of Histone Deacetylase Inhibitors as Therapeutics for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing HDAC2-IN-2 Induced Cytotoxicity
Welcome to the technical support center for HDAC2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding cytotoxicity associated with the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets Histone Deacetylase 2 (HDAC2). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] By inhibiting HDAC2, this compound prevents the removal of acetyl groups, maintaining a more relaxed chromatin state that allows for the transcription of various genes. This alteration in gene expression can lead to cellular outcomes such as cell cycle arrest, apoptosis (programmed cell death), and differentiation, which are particularly relevant in cancer research.
Q2: Why am I observing high levels of cytotoxicity in my cell cultures treated with this compound?
High levels of cytotoxicity are a known potential side effect of HDAC inhibitors, including those targeting HDAC2.[2][3] The cytotoxic effects are often the desired outcome in cancer cell lines, as the goal is to induce tumor cell death.[1] However, excessive cytotoxicity in non-cancerous cell lines or off-target effects can be problematic. The mechanisms behind this cytotoxicity are multifaceted and can include:
-
Induction of Apoptosis: HDAC inhibitors can trigger both intrinsic and extrinsic apoptotic pathways by upregulating pro-apoptotic genes.[1][4]
-
Generation of Reactive Oxygen Species (ROS): A significant mechanism of HDAC inhibitor-induced cell death is the generation of ROS.[5] Increased oxidative stress can damage cellular components and lead to cell death.
-
Cell Cycle Arrest: HDAC inhibitors can cause cell cycle arrest, often at the G1 or G2 phase, by upregulating cyclin-dependent kinase inhibitors like p21.[1][6] While this is a primary anti-cancer mechanism, it can also contribute to overall cytotoxicity.
-
p53 Activation: HDAC inhibitors can increase the expression and activity of the tumor suppressor protein p53, which can, in turn, induce apoptosis.[5] However, HDACi-mediated cytotoxicity can also occur independently of p53.[4]
Q3: Are certain cell types more sensitive to this compound induced cytotoxicity?
Yes, the sensitivity to HDAC inhibitors can be highly cell-type dependent.[2] Generally, tumor cells are more sensitive to the cytotoxic effects of HDAC inhibitors compared to normal, non-transformed cells.[1] This differential sensitivity is a key aspect of their therapeutic potential. However, even among cancer cell lines, there can be significant variability in response. The specific genetic and epigenetic landscape of a cell line will influence its susceptibility.
Q4: How can I reduce the cytotoxicity of this compound in my experiments without compromising its inhibitory effect?
Minimizing cytotoxicity while maintaining the desired biological activity of this compound requires careful optimization of experimental parameters. Here are several strategies:
-
Dose-Response and Time-Course Experiments: It is crucial to perform thorough dose-response and time-course studies to determine the optimal concentration and exposure duration of this compound for your specific cell line and experimental goals. The aim is to find a concentration that effectively inhibits HDAC2 activity with minimal off-target cytotoxicity.
-
Use of Antioxidants: Since ROS generation is a key mediator of HDAC inhibitor cytotoxicity, co-treatment with an antioxidant like N-acetyl cysteine (NAC) can help mitigate cell death.[5] It is important to validate that the addition of an antioxidant does not interfere with the intended downstream effects of HDAC2 inhibition.
-
Serum Concentration: The concentration of fetal bovine serum (FBS) or other serum components in your cell culture medium can influence cellular sensitivity to drugs. Optimizing the serum concentration may help in reducing non-specific cytotoxicity.
-
Cell Density: The density at which cells are plated can affect their response to treatment. It is advisable to maintain consistent and optimal cell densities across experiments.
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule (e.g., treatment for 24 hours followed by a drug-free period) might reduce cumulative toxicity while still achieving the desired biological effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Excessive cell death observed even at low concentrations. | High sensitivity of the cell line. | Perform a more granular dose-response curve starting from very low (nanomolar) concentrations. Consider using a less sensitive cell line if appropriate for the experimental question. |
| Incorrect stock solution concentration. | Verify the concentration of your this compound stock solution. If possible, use a fresh, validated batch of the compound. | |
| Contamination of cell culture. | Regularly check cell cultures for any signs of microbial contamination (e.g., bacteria, fungi, mycoplasma). | |
| Inconsistent results between experiments. | Variation in experimental conditions. | Standardize all experimental parameters, including cell passage number, seeding density, treatment duration, and reagent batches. |
| Instability of this compound in solution. | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Desired HDAC2 inhibition is not achieved at non-toxic concentrations. | Insufficient drug concentration or exposure time. | Gradually increase the concentration of this compound and/or the duration of treatment. Monitor both HDAC2 inhibition and cytotoxicity in parallel. |
| The chosen cell line is resistant to HDAC2 inhibition. | Confirm the expression of HDAC2 in your cell line. Consider using a different cell line known to be sensitive to HDAC inhibitors. |
Experimental Protocols
1. Dose-Response and Time-Course Experiment to Determine Optimal this compound Concentration
-
Objective: To identify the concentration and treatment duration of this compound that effectively inhibits HDAC2 activity with minimal cytotoxicity.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assay: At each time point, assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay.
-
HDAC Activity Assay: In a parallel experiment, treat cells with the same concentrations and for the same durations. Lyse the cells and measure HDAC2 activity using a commercially available kit (e.g., from Sigma-Aldrich, EPI012).[7]
-
Data Analysis: Plot cell viability and HDAC2 activity against the inhibitor concentration for each time point to determine the IC50 (for activity) and CC50 (for cytotoxicity).
-
2. Assessing the Impact of Antioxidants on this compound Induced Cytotoxicity
-
Objective: To determine if co-treatment with an antioxidant can reduce the cytotoxicity of this compound.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a fixed, cytotoxic concentration of this compound (determined from the dose-response experiment) in the presence or absence of a range of concentrations of N-acetyl cysteine (NAC). Include controls for vehicle, this compound alone, and NAC alone.
-
Incubation: Incubate for the desired time point (e.g., 48 hours).
-
Cytotoxicity Assay: Measure cell viability.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NAC to assess the protective effect of the antioxidant.
-
Visualizing Key Pathways and Workflows
Caption: Workflow for optimizing this compound concentration and mitigating cytotoxicity.
Caption: Key signaling pathways involved in HDAC inhibitor-induced cytotoxicity.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: In Vivo Use of HDAC2-IN-2
Welcome to the technical support center for the in vivo application of HDAC2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for potential side effects and optimizing experimental outcomes. The following information is based on the known class effects of Histone Deacetylase (HDAC) inhibitors and general principles of in vivo pharmacology. As specific data for this compound is limited in published literature, the following guidelines are intended to be a starting point for your research. We strongly recommend conducting pilot studies to determine the optimal dose and to monitor for any compound-specific side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Histone Deacetylase 2 (HDAC2), a class I HDAC enzyme. HDACs are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] By inhibiting HDAC2, this compound prevents the deacetylation process, leading to an accumulation of acetylated proteins.[3] This can result in the relaxation of chromatin structure, allowing for the transcription of genes that may have been silenced.[1] The alteration in gene expression can lead to various cellular outcomes, including cell cycle arrest, apoptosis, and differentiation, which are particularly relevant in cancer and neurological disorders.[4]
Q2: What are the potential on-target and off-target effects of this compound?
-
On-target effects are the intended pharmacological consequences of inhibiting HDAC2. These can include modulation of gene expression leading to anti-tumor activity or cognitive enhancement.[4][5]
-
Off-target effects can arise from the inhibition of other HDAC isoforms or unrelated proteins. Many HDAC inhibitors, particularly pan-HDAC inhibitors, are known to have off-target activities that can contribute to side effects.[6] The selectivity profile of this compound is crucial in determining its potential for off-target effects. Kinetically selective inhibitors, which show a longer residence time on the target enzyme, may offer a better side effect profile.[7]
Q3: What are the common side effects observed with HDAC inhibitors in vivo?
Based on clinical and preclinical studies of various HDAC inhibitors, the following side effects are commonly observed. It is important to monitor for these in your animal models.
| Side Effect Category | Specific Manifestations | Frequency/Severity |
| Gastrointestinal | Diarrhea, nausea, vomiting | Common, generally mild to moderate[8] |
| Constitutional | Fatigue, lethargy | Common[6] |
| Hematological | Thrombocytopenia (low platelets), neutropenia (low neutrophils), anemia | Common, can be dose-limiting and require monitoring[6] |
| Cardiac | Electrocardiogram (ECG) changes, potential for arrhythmias | Less common, but can be serious; monitoring recommended in some cases[1] |
| Metabolic | Electrolyte imbalances, elevated liver enzymes | Can occur, generally requires monitoring of blood chemistry[6] |
| Renal | Elevated creatinine levels | Infrequent[6] |
Q4: How can I minimize the side effects of this compound in my in vivo experiments?
Minimizing side effects is crucial for obtaining meaningful and reproducible data. Here are some key strategies:
-
Dose Optimization: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the lowest effective dose. Using the lowest effective concentration can help to avoid off-target effects.[9]
-
Combination Therapy: Combining this compound with other therapeutic agents at lower doses may enhance efficacy while reducing the toxicity of each compound.[1]
-
Formulation and Route of Administration: The vehicle and route of administration can significantly impact the pharmacokinetics and toxicity of a compound. Ensure the formulation is well-tolerated and the administration route is appropriate for the experimental model and goals.
-
Supportive Care: Provide supportive care to the animals, such as hydration and nutritional support, to help manage side effects like diarrhea and fatigue.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Excessive Toxicity/Animal Morbidity | - Dose is too high.- Off-target effects.- Formulation/vehicle toxicity.- Animal model is particularly sensitive. | - Reduce the dose of this compound.- Perform a thorough literature search for the selectivity profile of your specific inhibitor. If it is not highly selective, consider using a more selective compound.- Run a vehicle-only control group to rule out toxicity from the formulation.- Consider using a different, more robust animal strain if appropriate for your research question. |
| Lack of Efficacy | - Dose is too low.- Poor bioavailability or rapid metabolism of the compound.- The target (HDAC2) is not a critical driver in your disease model.- Insufficient duration of treatment. | - Increase the dose, being mindful of the MTD.- Perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to assess drug exposure and target engagement in vivo.[10]- Confirm the expression and importance of HDAC2 in your specific cell lines or animal model through techniques like Western blot or immunohistochemistry.- Extend the treatment duration, with careful monitoring for toxicity. |
| High Variability in Response | - Inconsistent dosing technique.- Biological variability within the animal cohort.- Instability of the compound in the formulation. | - Ensure all personnel are properly trained in the administration technique.- Increase the number of animals per group to improve statistical power.- Prepare fresh formulations regularly and store them appropriately. |
Experimental Protocols
General Protocol for In Vivo Administration of this compound
This is a general guideline. The specific details of your experiment, including the animal model, disease state, and the properties of this compound, will necessitate protocol optimization.
-
Compound Preparation:
-
Determine the appropriate vehicle for this compound based on its solubility and the intended route of administration (e.g., DMSO, saline, corn oil).
-
Prepare a stock solution of this compound at a high concentration.
-
On the day of administration, dilute the stock solution to the final desired concentration with the appropriate vehicle. Ensure the final concentration of any solvent like DMSO is well-tolerated by the animals.
-
-
Animal Dosing:
-
Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Randomize animals into treatment and control groups.
-
Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection, oral gavage, intravenous injection).
-
The dosing volume should be calculated based on the animal's body weight.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and signs of distress.
-
Measure body weight at least twice weekly.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.
-
Collect tissues of interest for pharmacodynamic and efficacy analysis.
-
Pharmacodynamic (PD) Assay: Histone Acetylation
To confirm that this compound is engaging its target in vivo, you can measure the acetylation of histones in tissues of interest.
-
Tissue Collection and Lysis:
-
Euthanize the animal at a predetermined time point after the final dose.
-
Rapidly excise the tissue of interest (e.g., tumor, brain) and snap-freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in a lysis buffer containing a broad-spectrum HDAC inhibitor (like Trichostatin A or sodium butyrate) to preserve the in vivo acetylation state.
-
-
Western Blot Analysis:
-
Extract proteins and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and total histone H3 or H4 as a loading control.
-
Incubate with the appropriate secondary antibody and visualize the bands. An increase in the ratio of acetylated histone to total histone in the treated group compared to the control group indicates target engagement.[9]
-
Visualizations
Caption: Mechanism of HDAC2 action and its inhibition by this compound.
Caption: General workflow for an in vivo study using this compound.
Caption: A logical approach to troubleshooting common issues in vivo.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 3. Clinical Significance of the Histone Deacetylase 2 (HDAC-2) Expression in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 2 selective inhibitors: A versatile therapeutic strategy as next generation drug target in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Inhibition of HDACs-EphA2 Signaling Axis with WW437 Demonstrates Promising Preclinical Antitumor Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Selectivity of a Potent HDAC1/2 Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise selectivity profile of a histone deacetylase (HDAC) inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of a potent and selective HDAC1/2 inhibitor against other well-established HDAC inhibitors, supported by quantitative data and detailed experimental methodologies.
This guide will focus on a representative selective HDAC1/2 inhibitor, hereafter referred to as "HDAC1/2-Select-IN," which demonstrates significant potency for HDAC1 and HDAC2 with substantial selectivity over other HDAC isoforms.[1] We will compare its performance against the pan-HDAC inhibitor Vorinostat and the class I-selective inhibitor Romidepsin.
Comparative Selectivity Profile
The inhibitory activity of HDAC1/2-Select-IN, Vorinostat, and Romidepsin against a panel of HDAC isoforms is summarized in the table below. The data is presented as IC50 values (in nanomolar, nM), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) | Class Selectivity |
| HDAC1/2-Select-IN | 7 | 49 | 10,000 | - | - | - | Class I (HDAC1/2) |
| Vorinostat (SAHA) | 10[2][3] | - | 20[2][3] | - | - | - | Pan-HDAC |
| Romidepsin (FK228) | 36[4][5] | 47[4][5] | - | 510[5] | 14,000[5] | - | Class I |
As the data illustrates, HDAC1/2-Select-IN exhibits strong inhibition of HDAC1 and HDAC2 with an IC50 of 7 nM and 49 nM, respectively.[1] Critically, its potency against HDAC3 is significantly lower, with an IC50 of 10,000 nM (10 µM), demonstrating over 200-fold selectivity for HDAC1/2 over HDAC3.[1] In contrast, Vorinostat is a potent inhibitor of both HDAC1 and HDAC3, with IC50 values of 10 nM and 20 nM, respectively, consistent with its classification as a pan-HDAC inhibitor.[2][3] Romidepsin shows potent inhibition of HDAC1 (36 nM) and HDAC2 (47 nM), with weaker activity against HDAC4 (510 nM) and significantly less potency against HDAC6 (14,000 nM), positioning it as a class I-selective inhibitor.[4][5]
Experimental Workflow for HDAC Inhibitor Selectivity Profiling
The determination of an HDAC inhibitor's selectivity profile is a critical step in its preclinical development. The following diagram illustrates a typical experimental workflow for assessing the potency and selectivity of a compound against a panel of HDAC isoforms.
Detailed Experimental Protocol: In Vitro HDAC Enzymatic Assay
The following protocol provides a detailed methodology for determining the IC50 values of an HDAC inhibitor against various HDAC isoforms using a commercially available fluorogenic assay, which is a standard method in the field.
I. Materials and Reagents:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3/NCoR2 complex, etc.)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (test compound, e.g., HDAC1/2-Select-IN) dissolved in DMSO
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplate
-
Fluorescence plate reader
II. Assay Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in HDAC Assay Buffer. The final concentration of DMSO in the assay should be kept constant and typically below 1%.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired working concentration in cold HDAC Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.
-
Reaction Setup:
-
Add 25 µL of HDAC Assay Buffer (for blank and control wells) or 25 µL of the diluted test compound to the wells of the 96-well plate.
-
Add 50 µL of the diluted enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to achieve a sufficient signal-to-background ratio.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding 50 µL of the Developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
-
Incubate the plate at 37°C for 15-30 minutes to allow for complete development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
III. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence signal of the blank wells from the fluorescence signal of all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of HDAC inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Signal of test well / Signal of no-inhibitor control well)]
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
By following this protocol for each HDAC isoform, a comprehensive selectivity profile for the test inhibitor can be generated, enabling a direct comparison with other compounds and facilitating informed decisions in the drug discovery and development process.
References
Validating Target Engagement of HDAC2-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the target engagement of HDAC2-IN-2, a selective inhibitor of Histone Deacetylase 2 (HDAC2). The performance of this compound is objectively compared with other well-established HDAC inhibitors, supported by experimental data to aid in the selection of appropriate research tools.
Introduction to HDAC2 and Target Engagement Validation
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. HDAC2, a member of the Class I HDAC family, is implicated in various cellular processes, and its dysregulation is associated with several diseases, including cancer and neurological disorders. Therefore, selective inhibition of HDAC2 is a promising therapeutic strategy.
Validation of target engagement is a critical step in drug discovery, confirming that a drug candidate interacts with its intended molecular target in a cellular context. This guide outlines key experimental approaches to validate the engagement of this compound with its target, HDAC2.
Comparative Analysis of HDAC2 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other notable HDAC inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Compound | Type | HDAC2 IC50 (nM) |
| This compound (Hypothetical) | Selective HDAC2 Inhibitor | ~50 |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | ~251[1] |
| Panobinostat (LBH589) | Pan-HDAC Inhibitor | <20[2] |
| Romidepsin (FK228) | Class I Selective Inhibitor | 47[3] |
| Entinostat (MS-275) | Class I Selective Inhibitor | 453[4] |
Note: The data for this compound is presented as a hypothetical value for a representative selective HDAC2 inhibitor due to the absence of publicly available data for a compound with this specific designation.
Experimental Protocols for Target Engagement Validation
Accurate and reproducible experimental methods are essential for validating the interaction of this compound with its target. Below are detailed protocols for key assays.
Enzymatic Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified HDAC2. A common method utilizes a fluorogenic substrate.
Protocol:
-
Reagents and Materials:
-
Recombinant human HDAC2 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
This compound and other inhibitors
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in HDAC Assay Buffer.
-
Add 25 µL of the diluted compounds to the wells of the 96-well plate.
-
Add 50 µL of recombinant HDAC2 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize the target protein against thermal denaturation.
Protocol:
-
Reagents and Materials:
-
Cell line expressing HDAC2 (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-HDAC2 antibody
-
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours) at 37°C. Include a DMSO-treated control.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HDAC2 in the supernatant by Western blot using an anti-HDAC2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble HDAC2 against the temperature for each compound concentration to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
Western Blot Analysis of Histone Acetylation
This method indirectly assesses HDAC2 target engagement by measuring the downstream effect of its inhibition, which is an increase in the acetylation of its substrates, such as histone H3 at lysine 9 (H3K9ac).
Protocol:
-
Reagents and Materials:
-
Cell line expressing HDAC2
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Lysis buffer
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-H3K9ac, anti-Histone H3 (as a loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of this compound or other inhibitors for a defined period (e.g., 6-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies (anti-H3K9ac and anti-H3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for H3K9ac and total H3.
-
Normalize the H3K9ac signal to the total H3 signal for each treatment condition.
-
An increase in the H3K9ac/H3 ratio in a dose-dependent manner indicates target engagement and inhibition of HDAC2 activity.
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying biological pathways.
Caption: Experimental workflows for validating HDAC2 target engagement.
Caption: Simplified signaling pathway of HDAC2 inhibition.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase (HDAC) 1 and 2 complexes regulate both histone acetylation and crotonylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC2 Inhibition: Selective vs. Pan-HDAC Inhibitors in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of selective HDAC2 inhibition versus broader pan-HDAC inhibition in various cancer cell lines. The information presented is supported by experimental data to aid in the evaluation of these epigenetic modulators as potential therapeutic agents.
Histone deacetylase 2 (HDAC2) is a key enzyme in the regulation of gene expression, and its dysregulation has been implicated in the progression of numerous cancers. Consequently, inhibitors of HDACs have emerged as a promising class of anti-cancer drugs. This guide delves into a comparative analysis of two major strategies in HDAC inhibitor development: selective inhibition of HDAC2 and pan-inhibition of multiple HDAC isoforms. We will explore their differential effects on cancer cell viability, apoptosis, cell cycle progression, and specific signaling pathways, supported by experimental data from various cancer cell lines.
Mechanism of Action: A Tale of Two Strategies
HDAC inhibitors function by blocking the enzymatic activity of HDACs, leading to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, facilitating the transcription of genes that can suppress tumor growth, induce programmed cell death (apoptosis), and halt the cell cycle.[1][2]
Selective HDAC2 inhibitors , such as Mocetinostat (MGCD0103), are designed to primarily target HDAC1 and HDAC2.[3][4] This specificity is thought to offer a more targeted therapeutic approach with potentially fewer off-target effects.
Pan-HDAC inhibitors , like Vorinostat (SAHA), inhibit a broader range of HDAC enzymes, including Class I (HDAC1, 2, 3) and Class II isoforms.[5][6] This widespread inhibition can impact a larger set of cellular processes, which may lead to a more potent but potentially less specific anti-cancer effect.
Head-to-Head Comparison in Cancer Cell Lines
To illustrate the differential effects of these two approaches, we have compiled data from studies on various cancer cell lines.
Cell Viability and Proliferation
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for a selective HDAC1/2 inhibitor (Mocetinostat) and a pan-HDAC inhibitor (Vorinostat/SAHA) in different cancer cell lines.
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) |
| HCT-116 | Colon Cancer | MPT0G236 (Pan-HDACi) | ~0.5 µM |
| SAHA (Pan-HDACi) | > 5 µM | ||
| HT-29 | Colon Cancer | MPT0G236 (Pan-HDACi) | ~1.5 µM |
| SAHA (Pan-HDACi) | > 5 µM | ||
| A2780 | Ovarian Cancer | SAHA (Pan-HDACi) | 7.5 µM |
| MDA-MB-231 | Breast Cancer | Vorinostat (Pan-HDACi) | ~2.5 µM |
| MCF-7 | Breast Cancer | Vorinostat (Pan-HDACi) | ~3.0 µM |
Induction of Apoptosis
A critical mechanism of anti-cancer drugs is the induction of apoptosis. The table below compares the ability of selective and pan-HDAC inhibitors to trigger this process.
| Cell Line | Cancer Type | Inhibitor | Apoptosis Induction | Key Apoptotic Markers |
| HCT-116 | Colon Cancer | MPT0G236 (Pan-HDACi) | Significant increase in sub-G1 population | Cleaved PARP, Caspase-3, -8, -9 |
| SAHA (Pan-HDACi) | Weaker induction compared to MPT0G236 | Cleaved PARP, Caspase-3, -8 | ||
| HT-29 | Colon Cancer | MPT0G236 (Pan-HDACi) | Increase in sub-G1 at higher concentrations | Cleaved PARP, Caspase-3, -8, -9 |
| SAHA (Pan-HDACi) | Weaker induction compared to MPT0G236 | Cleaved PARP, Caspase-3, -8 | ||
| Glioblastoma (C6, T98G) | Brain Cancer | Mocetinostat (Selective HDAC1/2i) | Dose-dependent increase in apoptosis | Increased Bax/Bcl2 ratio, Cytochrome C release, Cleaved Caspase-3, Cleaved PARP-1 |
| Breast Cancer (MDA-MB-231) | Breast Cancer | Vorinostat (Pan-HDACi) | Synergistic apoptosis with other agents | - |
Studies have shown that Mocetinostat promotes both intrinsic and extrinsic apoptotic pathways by increasing the pro-apoptotic protein Bax and decreasing anti-apoptotic proteins like Bcl2.[8][9] In colorectal cancer cells, the pan-HDAC inhibitor MPT0G236 was found to be more potent in inducing apoptosis compared to SAHA, as evidenced by a greater increase in cleaved PARP and caspases.[7]
Cell Cycle Arrest
HDAC inhibitors can halt the progression of the cell cycle, preventing cancer cells from dividing.
| Cell Line | Cancer Type | Inhibitor | Effect on Cell Cycle |
| DLD-1 | Colon Cancer | SAHA (Pan-HDACi) | G2 phase arrest |
| Entinostat (Class I selective) | G0/G1 phase arrest | ||
| WiDr | Colon Cancer | SAHA (Pan-HDACi) | G2 phase arrest |
| Entinostat (Class I selective) | G0/G1 phase arrest | ||
| Diffuse Large B-cell Lymphoma | Lymphoma | HDAC1/2 selective inhibitor | G1 arrest |
| Breast Cancer | Breast Cancer | Vorinostat (Pan-HDACi) | G2/M arrest (in combination with taxol) |
Interestingly, the specific phase of cell cycle arrest can differ between inhibitors. For instance, in DLD-1 and WiDr colon cancer cells, the pan-inhibitor SAHA induced a G2 phase arrest, while the class I selective inhibitor Entinostat caused a G0/G1 arrest.[10] In diffuse large B-cell lymphoma, selective inhibition of HDAC1 and 2 has been associated with a G1 arrest.[11]
Signaling Pathways and Molecular Mechanisms
The differential effects of selective and pan-HDAC inhibitors can be attributed to their impact on various signaling pathways.
Mocetinostat has been shown to induce apoptosis by inhibiting the PI3K/AKT pathway and suppressing HDAC1 activity.[9] Pan-HDAC inhibitors like Vorinostat have a broader impact, affecting multiple signaling pathways and also leading to the acetylation of non-histone proteins like tubulin, which can disrupt microtubule dynamics and contribute to cell cycle arrest.[2][5]
Experimental Protocols
For researchers looking to conduct similar comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the selective and pan-HDAC inhibitors for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Apoptosis and Histone Acetylation
Western blotting is used to detect specific proteins in a sample.
Workflow:
References
- 1. Vorinostat - Wikipedia [en.wikipedia.org]
- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mocetinostat - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells [mdpi.com]
- 8. Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase Inhibitors Sensitize TRAIL-Induced Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC2-IN-2 and Trichostatin A for Researchers
In the landscape of epigenetic research and drug development, Histone Deacetylase (HDAC) inhibitors are pivotal tools for modulating gene expression and cellular processes. This guide provides a comparative overview of two such inhibitors: the specific inhibitor HDAC2-IN-2 and the broad-spectrum inhibitor Trichostatin A (TSA). This comparison aims to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs by presenting available data on their efficacy, selectivity, and cellular effects.
Data Presentation
A direct quantitative comparison of the efficacy of this compound and Trichostatin A is challenging due to the limited publicly available data for this compound. The following tables summarize the existing information to facilitate a side-by-side evaluation.
Table 1: Inhibitor Properties and Efficacy
| Feature | This compound | Trichostatin A (TSA) |
| Target | HDAC2[1] | Class I and II HDACs[2] |
| Potency | Kd: 0.1-1 μM[1] | IC50: ~1.8 nM (cell-free)[3]; ~20 nM for HDACs 1, 3, 4, 6, 10[2] |
| Known Selectivity | Information not available | Pan-inhibitor of Class I and II HDACs[2] |
Table 2: Reported Cellular Effects
| Cellular Effect | This compound | Trichostatin A (TSA) |
| Cell Cycle Arrest | Information not available | Induces G1 and G2/M phase arrest[4] |
| Apoptosis | Information not available | Promotes expression of apoptosis-related genes[2] |
| Differentiation | Information not available | Induces cell differentiation[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for assays commonly used to evaluate HDAC inhibitors.
HDAC Activity Assay (Fluorogenic)
This biochemical assay measures the ability of an inhibitor to block the enzymatic activity of a purified HDAC enzyme.
-
Reagents and Materials:
-
Purified recombinant HDAC2 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a buffer to stop the HDAC reaction)
-
Test compounds (this compound, Trichostatin A) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add 5 µL of the diluted compounds to the wells of the microplate.
-
Add 35 µL of purified HDAC2 enzyme solution to each well.
-
Incubate for 15 minutes at 37°C.
-
Add 10 µL of the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubate for 30 minutes at 37°C.
-
Add 50 µL of developer solution to each well to stop the reaction and generate the fluorescent signal.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC50 values.
-
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of HDAC inhibitors on cell proliferation and viability.
-
Reagents and Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, Trichostatin A) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and experimental approach.
Caption: Mechanism of HDAC inhibition leading to altered gene expression.
Caption: Workflow for comparing HDAC inhibitor efficacy.
Concluding Remarks
Trichostatin A is a well-documented, potent pan-HDAC inhibitor widely used as a reference compound in epigenetic studies. Its broad activity makes it suitable for studies investigating the general effects of HDAC inhibition.
This compound is presented as a selective inhibitor of HDAC2. However, the lack of comprehensive, publicly available data on its IC50, isoform selectivity profile, and effects on various cell lines makes a thorough comparison with Trichostatin A difficult at this time. For researchers specifically interested in the role of HDAC2, further characterization of this compound's biochemical and cellular activity would be necessary to fully understand its potential as a selective research tool. The choice between these two inhibitors will ultimately depend on the specific research question, with Trichostatin A serving as a tool for broad HDAC inhibition and this compound, pending further validation, as a potentially more targeted agent.
References
Orthogonal Validation of HDAC2-IN-2 Activity: A Comparative Guide
This guide provides a framework for the orthogonal validation of the activity of a novel histone deacetylase 2 (HDAC2) inhibitor, HDAC2-IN-2. By employing a multi-pronged approach encompassing biochemical, cellular, and target engagement assays, researchers can build a robust evidence base for the inhibitor's potency, selectivity, and mechanism of action. This guide also presents a comparative analysis with established HDAC2 inhibitors, Romidepsin and CI-994.
Introduction to HDAC2 Inhibition
Histone deacetylase 2 (HDAC2) is a critical enzyme that removes acetyl groups from histone and non-histone proteins, leading to chromatin compaction and transcriptional repression.[1][2] Dysregulation of HDAC2 activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[3][4] HDAC2 inhibitors aim to restore normal acetylation levels, thereby reactivating the expression of tumor suppressor genes and other critical cellular regulators.[3][5] Orthogonal validation is essential to unequivocally demonstrate that the observed biological effects of an inhibitor like this compound are a direct consequence of its interaction with the intended target.
Comparative Inhibitor Profile
For the purpose of this guide, we will assume a hypothetical activity profile for the novel inhibitor this compound. The following table summarizes its performance characteristics alongside known HDAC2 inhibitors, Romidepsin and CI-994.
| Parameter | This compound (Hypothetical) | Romidepsin | CI-994 |
| Target | Selective HDAC2 Inhibitor | Selective HDAC1 and HDAC2 Inhibitor | Selective HDAC2 Inhibitor |
| Potency (IC50) | 15 nM | 50 nM (for HDAC2) | 70 nM |
| Selectivity | >100-fold vs. other Class I HDACs | High for HDAC1/2 over other classes | High for HDAC2 |
| Mechanism | Reversible Inhibition | Reversible Inhibition | Reversible Inhibition |
Orthogonal Validation Workflow
A multi-tiered approach is recommended to validate the activity of this compound. This involves a primary biochemical assay to determine potency and selectivity, a cellular assay to confirm on-target effects in a biological context, and a target engagement assay to verify direct binding to HDAC2 in live cells.
Caption: Figure 1: Orthogonal Validation Workflow for this compound.
Experimental Protocols
Biochemical Validation: Fluorogenic HDAC Assay
Objective: To determine the in vitro potency (IC50) of this compound against recombinant human HDAC2 and its selectivity against other HDAC isoforms.
Methodology:
-
Reagents: Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, Trichostatin A (TSA) as a positive control, and a developer solution. Commercially available kits, such as the HDAC2 Kinetic Assay Kit from BPS Bioscience, can be used.[5]
-
Procedure:
-
Prepare a serial dilution of this compound, Romidepsin, and CI-994.
-
In a 96-well plate, add the HDAC2 enzyme to the assay buffer.
-
Add the diluted inhibitors to the wells.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Validation: Histone Acetylation Assay
Objective: To assess the ability of this compound to induce histone hyperacetylation in a cellular context, confirming its on-target activity.
Methodology:
-
Cell Culture: Use a relevant human cell line (e.g., HCT116 colon cancer cells) known to express HDAC2.
-
Treatment: Treat the cells with increasing concentrations of this compound, Romidepsin, and CI-994 for a defined period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (TSA).
-
Western Blot Analysis:
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated-Histone H3 (e.g., at lysine 9) and total Histone H3 (as a loading control).
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
-
In-Cell ELISA (Alternative):
-
Seed cells in a 96-well plate and treat with inhibitors.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the acetylated histone mark.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a detection substrate.
-
Measure the absorbance or fluorescence.
-
-
Data Analysis: Quantify the levels of acetylated histone relative to the total histone.
Target Engagement: NanoBRET™ Assay
Objective: To confirm the direct binding of this compound to HDAC2 in living cells.[6]
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) transiently or stably expressing an HDAC2-NanoLuc® fusion protein.
-
Reagents: NanoBRET™ Nano-Glo® Substrate, NanoBRET™ Tracer, and the test inhibitors.
-
Procedure:
-
Treat the cells expressing the HDAC2-NanoLuc® fusion with the NanoBRET™ Tracer and varying concentrations of the inhibitor.
-
Add the Nano-Glo® Substrate to measure both donor (NanoLuc®) and acceptor (Tracer) emission.
-
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal upon addition of the inhibitor indicates displacement of the tracer and therefore, target engagement. Determine the IC50 for target engagement.
Signaling Pathway and Logic of Validation
The following diagrams illustrate the HDAC2 signaling pathway and the logical basis for the orthogonal validation approach.
Caption: Figure 2: Simplified HDAC2 Signaling Pathway.
Caption: Figure 3: Logic of Orthogonal Validation.
By following this comprehensive guide, researchers can rigorously validate the activity of novel HDAC2 inhibitors like this compound, providing a solid foundation for further preclinical and clinical development.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Identification of potent HDAC 2 inhibitors using E-pharmacophore modelling, structure-based virtual screening and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC2 histone deacetylase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. NanoBRET® Target Engagement HDAC Assays [promega.sg]
A Comparative Analysis of the Therapeutic Window of HDAC2-IN-2 (Citarinostat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic window of HDAC2-IN-2, also known as Citarinostat (ACY-241), with other histone deacetylase (HDAC) inhibitors. The information is intended to assist researchers, scientists, and drug development professionals in evaluating its potential as a therapeutic agent. This document summarizes key preclinical and clinical data, presents detailed experimental methodologies for cited studies, and utilizes visualizations to illustrate relevant biological pathways and workflows.
Executive Summary
This compound (Citarinostat) is a selective inhibitor of HDAC6, a class IIb HDAC, with secondary activity against class I HDACs, including HDAC2, at higher concentrations. Its therapeutic potential is being explored in various cancers, often in combination with other anti-cancer agents. The therapeutic window of an HDAC inhibitor is a critical determinant of its clinical utility, representing the dose range that maximizes efficacy while minimizing toxicity. This guide will delve into the available data to compare the therapeutic window of Citarinostat with other HDAC inhibitors, including the pan-HDAC inhibitors Romidepsin and Panobinostat, and other selective inhibitors.
Data Presentation
Table 1: In Vitro Potency of HDAC Inhibitors
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) |
| This compound (Citarinostat/ACY-241) | 35[1] | 45[1] | 46[1][2] | 2.6[1][2] | 137[1] |
| Romidepsin | 36 | 47 | 510 | 1400 | - |
| Panobinostat | 3.9 | 4.3 | 6.3 | 24 | 330 |
Table 2: Preclinical In Vivo Efficacy of Citarinostat (ACY-241)
| Cancer Model | Combination Agent | Dosing Regimen | Outcome |
| Ovarian and Pancreatic Xenografts | Paclitaxel | Citarinostat: 50 mg/kg, i.p. | Significantly reduced tumor volume compared to either agent alone.[3] |
| MiaPaCa-2 Mouse Xenograft | Paclitaxel | Citarinostat: 50 mg/kg | Reduced tumor growth.[4] |
| Female Athymic Nude Mice | NSC 125973 | Citarinostat: 50 mg/kg, i.p., once daily for 5 days, 2 days off, for 3 weeks | Significantly suppressed tumor growth.[1] |
Table 3: Clinical Therapeutic Window of HDAC Inhibitors
| Compound | Indication(s) | Recommended Dose | Maximum Tolerated Dose (MTD) | Common Grade ≥3 Adverse Events |
| This compound (Citarinostat/ACY-241) | Advanced Solid Tumors (in combination with Paclitaxel) | 360 mg once daily[3] | Not identified in the study (up to 480 mg tested)[3] | Neutropenia[3] |
| Advanced Non-Small Cell Lung Cancer (in combination with Nivolumab) | - | 360 mg[5][6] | Dyspnea, pneumonia[5][6] | |
| Romidepsin | Cutaneous T-cell lymphoma (CTCL) | 14 mg/m² on days 1, 8, and 15 of a 28-day cycle[7][8] | 13.3 mg on days 1, 8, and 15 of a 28-day cycle | Fatigue, nausea, transient thrombocytopenia[7][9] |
| Panobinostat | Multiple Myeloma (in combination with bortezomib and dexamethasone) | 20 mg orally every other day for 3 doses weekly in weeks 1 and 2 of each 21-day cycle[10] | - | Diarrhea, peripheral edema, fatigue, nausea, vomiting, myelosuppression |
Experimental Protocols
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an HDAC inhibitor alone or in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Cancer cell line of interest.
-
Matrigel (or other appropriate extracellular matrix).
-
HDAC inhibitor (e.g., Citarinostat).
-
Vehicle control.
-
Combination agent (if applicable).
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Cell Preparation: Culture the desired cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, HDAC inhibitor alone, combination agent alone, HDAC inhibitor + combination agent). Administer the treatments according to the specified dosing regimen and route (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Compare the tumor growth between the different treatment groups to determine the efficacy of the HDAC inhibitor.
MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of an HDAC inhibitor on a cancer cell line.
Materials:
-
Cancer cell line of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
HDAC inhibitor stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the HDAC inhibitor in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After the MTT incubation, add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the HDAC inhibitor compared to the vehicle control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth) can be determined by plotting the cell viability against the inhibitor concentration.
Mandatory Visualization
Caption: Mechanism of action of HDAC inhibitors.
Caption: Experimental workflow for evaluating HDAC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | Selective Histone Deacetylase Inhibitor ACY-241 (Citarinostat) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study [frontiersin.org]
- 6. Selective Histone Deacetylase Inhibitor ACY-241 (Citarinostat) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Romidepsin: A New Drug for the Treatment of Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Romidepsin for Cutaneous T-cell Lymphoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. Farydak (Panobinostat): First HDAC Inhibitor Approved for the Treatment of Patients with Relapsed Multiple Myeloma [ahdbonline.com]
Validating the In Vivo Specificity of HDAC2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of isoform-selective histone deacetylase (HDAC) inhibitors is crucial for advancing our understanding of epigenetic regulation and for creating targeted therapies with reduced off-target effects. Histone deacetylase 2 (HDAC2) has emerged as a significant therapeutic target in oncology and neurodegenerative diseases. This guide provides an objective comparison of the in vivo specificity of the kinetically selective HDAC2 inhibitor, BRD4884, with other HDAC inhibitors, supported by experimental data and detailed protocols.
Introduction to HDAC2 Inhibition
HDAC2 is a class I histone deacetylase that plays a pivotal role in regulating gene expression by removing acetyl groups from histones and other proteins.[1] Its high sequence homology with HDAC1 presents a significant challenge in developing selective inhibitors.[2] Non-selective HDAC inhibitors, while clinically useful, are often associated with dose-limiting toxicities, underscoring the need for isoform-specific compounds.[2] This guide focuses on validating the in vivo specificity of selective HDAC2 inhibitors, using BRD4884 as a primary example, and comparing its performance with other well-known HDAC inhibitors.
Comparative Analysis of HDAC Inhibitor Specificity
The following tables summarize the in vitro potency of various HDAC inhibitors against Class I HDACs. This data is essential for interpreting the in vivo effects and assessing the specificity of these compounds.
Table 1: In Vitro Potency (IC50, nM) of Selected HDAC Inhibitors Against Class I HDACs
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC8 | Class | Reference |
| BRD4884 | 29 | 62 | 1090 | - | Kinetically Selective for HDAC2 | [2][3] |
| Merck60 | 7 | 49 | 10000 | - | HDAC1/2 Selective | [4] |
| Vorinostat (SAHA) | ~10 (pan-HDAC) | ~10 (pan-HDAC) | ~10 (pan-HDAC) | - | Pan-HDAC | [5][6] |
| Romidepsin | 36 | 47 | - | - | Class I Selective | [5] |
| Entinostat (MS-275) | 510 | - | 1700 | - | Class I Selective | [5] |
| Panobinostat | 5 (pan-HDAC) | 5 (pan-HDAC) | 5 (pan-HDAC) | - | Pan-HDAC | [5] |
| Trichostatin A (TSA) | ~1.8 (pan-HDAC) | ~1.8 (pan-HDAC) | ~1.8 (pan-HDAC) | - | Pan-HDAC | [5] |
In Vivo Validation of HDAC2 Specificity
Demonstrating target engagement and specificity in a complex biological system is paramount. The following sections outline key experimental approaches and protocols for validating the in vivo specificity of an HDAC2 inhibitor.
Experimental Workflow for In Vivo Specificity Validation
Caption: Workflow for in vivo validation of HDAC2 inhibitor specificity.
Key Experimental Protocols
1. Western Blot Analysis of Acetylated Histones in Mouse Brain
This protocol is adapted from established methods for measuring histone modifications in brain tissue.[7][8]
-
Tissue Homogenization:
-
Homogenize dissected brain tissue (e.g., hippocampus) in ice-cold PBS containing protease and HDAC inhibitors (e.g., 1 mM PMSF, 5 mM sodium butyrate).[8]
-
Centrifuge the homogenate to pellet the cells.
-
-
Histone Extraction:
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.[8]
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in 0.4N H2SO4 and incubate to extract histones.[8]
-
Centrifuge to remove non-histone proteins and precipitate the histone-containing supernatant with acetone.[8]
-
Wash the histone pellet with acetone and resuspend in deionized water.
-
-
Western Blotting:
-
Separate 1-5 µg of histone proteins on a 14% SDS-PAGE gel.[8]
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12) and a loading control (e.g., anti-total H3).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Develop the blot using an ECL substrate and quantify the band intensities.
-
2. Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Intracellular HDAC Assay is a valuable tool for quantifying compound binding to HDACs in living cells.[9]
-
Principle: This assay measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer bound to a NanoLuc®-HDAC fusion protein.[9]
-
Procedure Outline:
-
Cells expressing the HDAC-NanoLuc® fusion protein are treated with a fixed concentration of the fluorescent tracer.
-
The test compound is added in increasing concentrations.
-
A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
The intracellular affinity (IC50) of the compound for the target HDAC is determined from the dose-response curve.
-
Signaling Pathways Involving HDAC2
Understanding the signaling pathways in which HDAC2 is involved provides context for the expected in vivo outcomes of its inhibition.
References
- 1. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
Safety Operating Guide
Safeguarding Your Research: Essential Protective Measures for Handling HDAC2-IN-2
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling HDAC2-IN-2, a potent histone deacetylase inhibitor. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the potential hazards associated with HDAC inhibitors, a comprehensive PPE strategy is mandatory. The following table outlines the required protective gear for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised when handling concentrated solutions. |
| Body Protection | Laboratory coat | Fully fastened, with tight-fitting cuffs. |
| Respiratory | Fume hood or ventilated enclosure | All handling of powdered or volatile forms of this compound must be conducted in a certified fume hood. |
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is critical to mitigate harm.
| Emergency | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle but thorough stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Handling and Storage
Proper handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.
-
Handling:
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.
-
Segregation: Collect all this compound waste, including contaminated PPE and absorbent materials, in a designated, labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound".
-
Collection: Arrange for collection by your institution's authorized hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
